2-Ethoxypyridine-4-boronic acid
Description
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Properties
IUPAC Name |
(2-ethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQABQGHEJQIWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674611 | |
| Record name | (2-Ethoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-58-7 | |
| Record name | B-(2-Ethoxy-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Ethoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Ethoxypyridine-4-boronic Acid
This technical guide provides a detailed protocol for the synthesis of 2-ethoxypyridine-4-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is based on established synthetic strategies for analogous pyridylboronic acids, primarily involving a two-step process: regioselective halogenation of a pyridine derivative followed by a palladium-catalyzed Miyaura borylation. This approach offers a reliable and scalable route to the target compound.
Synthetic Pathway Overview
The synthesis commences with the bromination of 2-ethoxypyridine to introduce a handle for the subsequent borylation reaction. The resulting 2-ethoxy-4-bromopyridine is then subjected to a Miyaura cross-coupling reaction with bis(pinacolato)diboron to yield the pinacol ester of this compound. While the pinacol ester is often more stable and easier to handle, this guide will also conceptually cover the hydrolysis to the free boronic acid.[1][2]
Experimental Protocols
Step 1: Synthesis of 2-Ethoxy-4-bromopyridine
This procedure details the regioselective bromination of 2-ethoxypyridine at the 4-position.
-
Materials:
-
2-Ethoxypyridine
-
Bromine (Br₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of 2-ethoxypyridine in concentrated sulfuric acid, cooled to 0 °C, add bromine dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-ethoxy-4-bromopyridine.
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Step 2: Synthesis of this compound pinacol ester
This protocol describes the palladium-catalyzed Miyaura borylation of 2-ethoxy-4-bromopyridine.[2]
-
Materials:
-
2-Ethoxy-4-bromopyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-ethoxy-4-bromopyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.[2]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.
-
Alternative Synthetic Route: Halogen-Metal Exchange
An alternative and widely used method for the synthesis of pyridylboronic acids is the halogen-metal exchange followed by borylation.[1] This approach would involve the reaction of 2-ethoxy-4-bromopyridine with an organolithium reagent, such as n-butyllithium, at low temperature, followed by quenching with a borate ester like triisopropyl borate. Subsequent acidic work-up would yield the desired boronic acid.
Data Summary
The following table summarizes the key reactants and conditions for the proposed Miyaura borylation synthesis.
| Step | Reactants | Reagents & Conditions | Product | Typical Yield |
| 1 | 2-Ethoxypyridine | 1. Br₂2. H₂SO₄ | 2-Ethoxy-4-bromopyridine | 60-80% |
| 2 | 2-Ethoxy-4-bromopyridine | 1. Bis(pinacolato)diboron2. Pd(dppf)Cl₂3. KOAc4. 1,4-Dioxane, 80-90 °C | This compound pinacol ester | 60-90% |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All reactions involving these reagents must be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper handling techniques.
-
Palladium catalysts can be toxic and should be handled with care.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxypyridine-4-boronic acid (CAS No. 1072946-58-7) is a member of the heteroarylboronic acid family, a class of compounds that are pivotal in modern organic synthesis. These molecules serve as key building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the ethoxypyridine moiety introduces specific electronic and steric properties, making it a valuable reagent for introducing this functional group into pharmaceutical candidates and other advanced materials. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination, to support its effective application in research and development.
Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 1072946-58-7 | Commercial Suppliers |
| Molecular Formula | C₇H₁₀BNO₃ | PubChem |
| Molecular Weight | 166.97 g/mol | PubChem |
| Appearance | Solid (Typical for arylboronic acids) | General Knowledge |
| Melting Point | Data not available | - |
| Boiling Point | 333.734 °C at 760 mmHg (Calculated) | Chemical Supplier Data |
| Density | 1.202 g/cm³ (Calculated) | Chemical Supplier Data |
| pKa | Data not available | - |
| Solubility | Soluble in organic solvents like Dioxane, THF, DMF | General Knowledge |
| LogP | -0.83990 (Calculated) | Chemical Supplier Data |
| Flash Point | 155.637 °C (Calculated) | Chemical Supplier Data |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate characterization of chemical compounds. The following sections provide methodologies for determining key physicochemical properties of boronic acids, which can be adapted for this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology: Capillary Melting Point
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting range. The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent. For boronic acids, this value is crucial for understanding their reactivity and for developing purification and formulation strategies.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or dioxane) to ensure solubility. The solution is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and absorption of atmospheric CO₂.
-
Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator are used.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. For polyprotic acids, multiple inflection points may be observed.
Solubility Determination
Solubility is a fundamental property that influences reaction conditions, purification methods, and formulation development.
Methodology: Shake-Flask Method (Thermodynamic Solubility)
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, ethyl acetate, dichloromethane).
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that an excess of undissolved solid remains.
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Sample Analysis: The saturated solutions are filtered to remove the undissolved solid. The concentration of the dissolved boronic acid in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
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Data Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.
Stability Assessment
Boronic acids are known to be susceptible to degradation, particularly through protodeboronation (loss of the boronic acid group). Assessing the stability of this compound is critical for its storage and handling.
Methodology: HPLC-Based Stability Study
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Sample Preparation: Solutions of this compound are prepared in various relevant solvents and at different pH values.
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Storage Conditions: The solutions are stored under controlled conditions of temperature and light exposure.
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Time-Point Analysis: Aliquots of the solutions are taken at specific time intervals (e.g., 0, 24, 48, 72 hours) and analyzed by a validated stability-indicating HPLC method.
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Data Analysis: The percentage of the remaining this compound is plotted against time. The degradation rate can be calculated, and potential degradation products can be identified by techniques such as LC-MS.
Visualizing Experimental Workflows
To further elucidate the process of characterizing this compound, the following diagram illustrates a general workflow for its physicochemical analysis.
Caption: General workflow for the physicochemical characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some experimental data remains to be determined, the provided protocols offer a robust framework for researchers to conduct these analyses in their own laboratories. A thorough characterization of this versatile building block will undoubtedly facilitate its broader application in the synthesis of novel compounds with potential applications in drug discovery and materials science.
A Comprehensive Technical Guide to 2-Ethoxypyridine-4-boronic acid (CAS: 1072946-58-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Ethoxypyridine-4-boronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, and applications, with a particular focus on its role in the construction of complex molecules for drug discovery.
Core Compound Data
This compound is a member of the versatile heteroarylboronic acid family, which are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structure, featuring an ethoxy-substituted pyridine ring, imparts unique electronic and steric properties that make it a valuable synthon for introducing this specific moiety into diverse molecular scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as the melting point, are not consistently reported in publicly available literature, a common occurrence for specialized chemical reagents.
| Property | Value |
| CAS Number | 1072946-58-7 |
| Molecular Formula | C₇H₁₀BNO₃ |
| Molecular Weight | 166.97 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available |
| Boiling Point | 333.7 °C at 760 mmHg |
| Density | 1.202 g/cm³ |
| Flash Point | 155.6 °C |
| Solubility | Soluble in organic solvents such as Dioxane, THF, and DMF. |
Synthesis and Reactivity
The synthesis of this compound typically proceeds via a halogen-metal exchange reaction followed by borylation. This common strategy for preparing aryl and heteroaryl boronic acids is adaptable for this specific compound, starting from a suitable halogenated precursor.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for the synthesis of pyridylboronic acids.
Materials:
-
4-Bromo-2-ethoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2-ethoxypyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Application in Drug Discovery
This compound is a valuable building block in the synthesis of pharmacologically active compounds. Notably, it has been utilized in the preparation of glucagon receptor antagonists, which are being investigated for the treatment of type 2 diabetes.[1] The 2-ethoxypyridine moiety can be a key structural element that contributes to the binding affinity and overall efficacy of these potential therapeutic agents.
Logical Relationship in Drug Development
Caption: Logical flow from building block to therapeutic application.
The synthesis of these complex antagonists often involves a Suzuki-Miyaura coupling reaction where this compound is a crucial reactant, highlighting the importance of this building block in accessing novel chemical matter for drug discovery programs.
Conclusion
This compound is a highly versatile and valuable reagent for organic chemists, particularly those engaged in medicinal chemistry and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable method for the introduction of the 2-ethoxypyridine moiety, a structural feature present in a number of biologically active compounds. The experimental protocols provided in this guide serve as a starting point for the synthesis and application of this important building block, facilitating the development of novel molecules with therapeutic potential.
References
An In-depth Technical Guide to 2-Ethoxypyridine-4-boronic acid: Spectral Data, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethoxypyridine-4-boronic acid, a valuable building block in synthetic and medicinal chemistry. Due to the limited availability of public spectral data for this specific compound, this guide employs a comparative approach, presenting data from closely related analogues to provide a robust analytical framework for researchers. This document details expected spectral characteristics, outlines plausible experimental protocols for synthesis and analysis, and visualizes key workflows and applications.
Core Compound Information
This compound is a heterocyclic boronic acid derivative. The presence of the ethoxy group at the 2-position and the boronic acid moiety at the 4-position of the pyridine ring makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
| Property | Value |
| CAS Number | 1072946-58-7 |
| Molecular Formula | C₇H₁₀BNO₃ |
| Molecular Weight | 166.97 g/mol |
Predicted and Comparative Spectral Data
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethoxy group and the pyridine ring protons. The chemical shifts will be influenced by the electron-donating ethoxy group and the electron-withdrawing boronic acid group. For comparison, data for 2-ethoxypyridine and other relevant pyridine boronic acids are provided.
Table 1: Predicted and Comparative ¹H NMR Data (ppm)
| Compound | H-3 | H-5 | H-6 | Ethoxy (CH₂) | Ethoxy (CH₃) | Solvent |
| This compound (Predicted) | ~6.9-7.1 | ~7.8-8.0 | ~8.2-8.4 | ~4.4-4.6 | ~1.4-1.6 | DMSO-d₆ |
| 2-Ethoxypyridine | 6.72 (d) | 7.52 (t) | 8.16 (d) | 4.34 (q) | 1.37 (t) | CDCl₃ |
| Pyridine-4-boronic acid | 8.24 (d) | 8.24 (d) | 8.68 (d) | - | - | DMSO-d₆ |
| 2-Fluoropyridine-4-boronic acid[1] | 7.35 (s) | 7.80 (d) | 8.35 (d) | - | - | DMSO-d₆ |
Note: Boronic acids can form boroxines (cyclic anhydrides) in aprotic solvents, which can lead to broad or complex NMR spectra. Using a coordinating solvent like DMSO-d₆ or D₂O can help to obtain sharper signals by favoring the monomeric form.
¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are particularly informative about the electronic effects of the substituents.
Table 2: Predicted and Comparative ¹³C NMR Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Ethoxy (CH₂) | Ethoxy (CH₃) | Solvent |
| This compound (Predicted) | ~163-165 | ~110-112 | C-B | ~140-142 | ~150-152 | ~62-64 | ~14-16 | DMSO-d₆ |
| 2-Ethoxypyridine | 163.1 | 110.8 | 138.4 | 116.8 | 147.2 | 61.2 | 14.7 | CDCl₃ |
| Pyridine-4-boronic acid | 151.1 | 123.0 | C-B | 123.0 | 151.1 | - | - | DMSO-d₆ |
| 4-Methylpyridine[2] | 149.4 | 125.0 | 147.5 | 125.0 | 149.4 | - | - | CDCl₃ |
Note: The carbon atom attached to the boron (C-4) is often difficult to observe in ¹³C NMR spectra due to quadrupolar relaxation.
Mass Spectrometry (MS) Data
Mass spectrometry is a key technique for determining the molecular weight of the compound. Electrospray ionization (ESI) is a common method for the analysis of polar compounds like boronic acids.
Table 3: Predicted and Comparative Mass Spectrometry Data (m/z)
| Compound | [M+H]⁺ | [M-H]⁻ | Ionization Method |
| This compound | 168.08 | 166.07 | ESI |
| 2-Ethoxypyridine | 124.08 | - | EI |
| Pyridine-4-boronic acid[3] | 124.05 | 122.04 | ESI |
| 4-Methoxy-3-pyridineboronic acid[4] | 154.06 | - | ESI |
Note: Boronic acids can undergo dehydration in the mass spectrometer, leading to the formation of boroxine ions. Derivatization or the use of specific ionization techniques can minimize this.
Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands are expected for the O-H, C-O, C=N, and B-O bonds.
Table 4: Predicted and Comparative IR Spectroscopy Data (cm⁻¹)
| Functional Group | Predicted Range for this compound | Comparative Data (Pyridine-4-boronic acid)[3] |
| O-H stretch (boronic acid) | 3200-3600 (broad) | 3300-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 | 3050-3150 |
| C-H stretch (aliphatic) | 2850-3000 | - |
| C=N, C=C stretch (pyridine ring) | 1550-1650 | 1600, 1560 |
| C-O stretch (ethoxy) | 1200-1300 | - |
| B-O stretch | 1300-1400 | 1350-1400 |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These are generalized procedures based on established methods for similar compounds.
Synthesis of this compound
A common method for the synthesis of pyridine boronic acids is through a halogen-metal exchange followed by borylation.
Protocol 1: Synthesis via Lithiation of 4-Bromo-2-ethoxypyridine
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a solution of 4-bromo-2-ethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of 2 M aqueous HCl at 0 °C. Adjust the pH to ~7 with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Analytical Protocols
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be required.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
Protocol 3: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution to 1-10 µg/mL with the mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive and negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Protocol 4: Infrared (IR) Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Visualizations
Workflow for Synthesis
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Analytical Workflow
This diagram outlines the typical analytical workflow for the characterization of the synthesized compound.
Caption: Analytical workflow for structural elucidation and purity assessment.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in Suzuki-Miyaura reactions, a powerful tool in drug discovery for the synthesis of biaryl compounds.[5]
Caption: Suzuki-Miyaura cross-coupling reaction using this compound.
References
- 1. 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR [m.chemicalbook.com]
- 2. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]
- 3. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mzCloud – 4 Methoxy 3 pyridineboronic acid [mzcloud.org]
- 5. nbinno.com [nbinno.com]
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethoxypyridine-4-boronic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed predicted spectrum based on the analysis of structurally analogous compounds. It includes a thorough experimental protocol for acquiring high-quality 1H NMR data for this class of molecules and visual aids to facilitate the interpretation of the spectral data.
Predicted 1H NMR Data
The predicted 1H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the known spectral data of closely related compounds, including 2-methoxypyridine, 2-ethoxypyridine, and 2-methoxypyridine-4-boronic acid. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.2 - 8.4 | Doublet (d) | ~5.0 | 1H |
| H-5 | ~7.8 - 8.0 | Doublet of doublets (dd) | ~5.0, ~1.5 | 1H |
| H-3 | ~7.3 - 7.5 | Doublet (d) | ~1.5 | 1H |
| -OCH2CH3 | ~4.4 - 4.6 | Quartet (q) | ~7.0 | 2H |
| -OCH2CH3 | ~1.3 - 1.5 | Triplet (t) | ~7.0 | 3H |
| -B(OH)2 | ~8.0 - 9.0 | Broad Singlet (br s) | - | 2H |
Experimental Protocol for 1H NMR Spectroscopy
Obtaining a high-resolution 1H NMR spectrum of a boronic acid can be challenging due to the propensity of these compounds to form oligomeric species, particularly boroxines, through dehydration. This can lead to broad and poorly resolved signals. The following protocol is designed to minimize these effects and yield a clean spectrum.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is the recommended solvent. Its ability to act as a hydrogen bond acceptor helps to break up the oligomeric structures of the boronic acid. Alternatively, deuterated methanol (CD3OD) can be used, which will lead to the exchange of the acidic B(OH)2 protons with deuterium, causing their signal to disappear.
-
Concentration: Prepare a solution of this compound with a concentration of approximately 5-10 mg/mL in the chosen deuterated solvent.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6).
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
If necessary, a small amount of heat can be applied to aid dissolution, but care should be taken to avoid degradation.
-
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. This can be increased for more dilute samples.
-
Relaxation Delay (D1): A relaxation delay of at least 2 seconds is advisable to ensure full relaxation of all protons, leading to accurate integration.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range.
-
Acquisition Time (AQ): An acquisition time of at least 3-4 seconds will provide good resolution.
-
3. Data Processing:
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak picking.
-
Integration: The integrated areas of the signals should be normalized to determine the relative number of protons corresponding to each resonance.
Visualization of Proton Environments and Couplings
The following diagram, generated using the DOT language, illustrates the structure of this compound and the expected spin-spin coupling interactions between the aromatic protons.
Caption: Predicted 1H NMR couplings and signals for this compound.
Navigating the Solubility Landscape of 2-Ethoxypyridine-4-boronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2-Ethoxypyridine-4-boronic acid in a range of common organic solvents. In the absence of specific quantitative solubility data in publicly available literature, this document provides expected solubility trends based on the behavior of analogous boronic acid compounds. Furthermore, it details established experimental protocols for researchers to determine precise solubility data tailored to their specific laboratory conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Expected Solubility Profile of this compound
The solubility of this compound in organic solvents is influenced by the presence of the polar pyridine ring, the boronic acid moiety capable of hydrogen bonding, and the moderately nonpolar ethoxy group. While specific quantitative data is not available, a qualitative assessment based on structurally related compounds, such as phenylboronic acid and its substituted derivatives, allows for the prediction of its general solubility behavior.
Phenylboronic acid generally exhibits high solubility in polar aprotic and protic solvents, particularly ethers and ketones, moderate solubility in less polar solvents like chloroform, and low solubility in nonpolar hydrocarbon solvents. The introduction of an ethoxy group, as in this compound, is expected to enhance its solubility in a variety of organic solvents compared to its unsubstituted counterparts.[1]
The following table summarizes the expected qualitative solubility of this compound in common organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polarity of these solvents can effectively solvate the polar pyridine and boronic acid moieties. |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the boronic acid group, leading to good solubility. |
| Ethers | Diethyl ether, Dioxane | High | Ethers are generally good solvents for boronic acids.[2][3] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Offer a balance of polarity to dissolve the compound. Phenylboronic acid shows moderate solubility in chloroform.[2][3] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The aromatic nature may offer some interaction with the pyridine ring, but overall lower polarity limits solubility. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | The nonpolar nature of these solvents is not conducive to solvating the polar functional groups of the molecule.[2][3] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, two well-established experimental methods are detailed below.
Method 1: Dynamic (Turbidimetric) Method
This method involves the visual or instrumental determination of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][3][4]
Apparatus:
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Light source and detector (for instrumental detection of turbidity) or visual observation setup
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the desired organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring. Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.5-1.0 °C/min).
-
Solubility Point Determination: Continuously monitor the solution. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific concentration.
-
Data Analysis: Repeat the procedure with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).
Method 2: Isothermal Shake-Flask Method (OECD 105)
This method determines the saturation concentration of a substance in a solvent at a constant temperature.
Apparatus:
-
Constant temperature shaker or water bath
-
Flasks with stoppers
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the flask and place it in the constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, carefully separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure that the temperature remains constant during this step.
-
Analysis: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility of the compound in the test solvent from the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a boronic acid using the isothermal shake-flask method.
Caption: A flowchart outlining the key steps in the isothermal shake-flask method for solubility determination.
References
A Technical Guide to the Synthesis of Substituted Pyidinylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridinylboronic acids and their corresponding esters are crucial intermediates in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their utility primarily stems from their role as nucleophilic partners in the versatile Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures. This in-depth guide provides a comprehensive overview of the core synthetic strategies for preparing these valuable reagents, complete with detailed experimental protocols, quantitative data, and visual representations of the key reaction pathways.
Core Synthetic Methodologies
The synthesis of substituted pyridinylboronic acids can be broadly categorized into five main approaches. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
-
Metal-Halogen Exchange followed by Borylation : This classical and cost-effective method remains a reliable choice for large-scale synthesis. It typically involves the reaction of a halopyridine with a strong organometallic base (e.g., n-butyllithium or a Grignard reagent) to generate a pyridinyl anion, which is then quenched with a trialkyl borate ester.[1]
-
Iridium-Catalyzed C-H Borylation : A more modern and atom-economical approach, iridium-catalyzed C-H borylation allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond.[2][3][4][5] This method offers high efficiency and mild reaction conditions, with regioselectivity often governed by steric factors.[2][3]
-
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation) : This powerful method utilizes a palladium catalyst to couple a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[6][7][8][9] It is a direct and versatile route to pyridinylboronic esters.
-
Directed Ortho-Metallation (DoM) followed by Borylation : In this strategy, a directing group on the pyridine ring guides the deprotonation of an adjacent C-H bond by a strong base. The resulting lithiated intermediate is then trapped with a borate ester.
-
[4+2] Cycloaddition : This approach involves the construction of the pyridine ring itself with a boron substituent already in place, though it is a less commonly employed method for accessing simple substituted pyridinylboronic acids.
Experimental Protocols and Data
This section provides detailed experimental procedures for the most prevalent synthetic methods, accompanied by tables summarizing key quantitative data for easy comparison.
Metal-Halogen Exchange and Borylation: Synthesis of 3-Pyridylboronic Acid
This protocol is adapted from a reported procedure for the large-scale synthesis of 3-pyridylboronic acid via a lithium-halogen exchange with an in-situ quench.[1][10] This "in-situ quench" method, where the organolithium reagent is added to a mixture of the halopyridine and the borate ester, often provides better yields for substrates with functional groups that are sensitive to organometallic reagents.
Experimental Protocol:
A 1-liter, three-necked flask is equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet. The flask is charged with toluene (320 mL), tetrahydrofuran (THF, 80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol). The mixture is cooled to -40°C. n-Butyllithium (2.5 M in hexanes, 96 mL, 240 mmol) is then added dropwise over 1 hour, maintaining the internal temperature at -40°C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The reaction is quenched by the addition of 2 M HCl (240 mL) and the mixture is allowed to warm to room temperature. The aqueous layer is separated and the pH is adjusted to 7.2 with 10 M NaOH. The resulting precipitate is collected by filtration, washed with water and acetonitrile, and dried under vacuum to yield 3-pyridylboronic acid as a white solid.[1]
Quantitative Data for 3-Pyridylboronic Acid Synthesis:
| Parameter | Value | Reference |
| Starting Material | 3-Bromopyridine | [1] |
| Reagents | n-Butyllithium, Triisopropyl borate | [1] |
| Solvent | Toluene/THF | [1] |
| Temperature | -40°C | [1] |
| Reaction Time | 1.5 hours | [1] |
| Yield | 90-95% | [1] |
For the synthesis of 2-pyridinylboronic acids, which are known to be less stable, similar metal-halogen exchange procedures are employed, often starting from 2-bromopyridine.[11][12] The isolation of 2-pyridinylboronic acids can be challenging due to their propensity for protodeboronation, particularly for the ortho isomer.[4][5]
Quantitative Data for 2-Pyridylboronic Acid Synthesis:
| Parameter | Value | Reference |
| Starting Material | 2-Bromopyridine | [11] |
| Reagents | n-Butyllithium, Triisopropyl borate | [11] |
| Solvent | Toluene/THF/Hexane | [11] |
| Temperature | -30°C to room temperature | [11] |
| Reaction Time | 6 hours | [11] |
| Yield | 81% | [11] |
A similar procedure starting from 4-bromopyridine can be used to synthesize pyridine-4-boronic acid.[13]
Quantitative Data for 4-Pyridylboronic Acid Synthesis:
| Parameter | Value | Reference |
| Starting Material | 4-Bromopyridine | [13] |
| Reagents | n-Butyllithium, Trimethyl borate | [13] |
| Solvent | Tetrahydrofuran | [13] |
| Temperature | -78°C to room temperature | [13] |
| Reaction Time | Overnight | [13] |
| Yield | 65% | [13] |
Iridium-Catalyzed C-H Borylation
This method provides direct access to pyridinylboronic esters from the parent pyridine or its substituted derivatives. The regioselectivity is often controlled by steric hindrance, directing the borylation to the less hindered positions.[2][3]
General Experimental Protocol:
In a glovebox, a vial is charged with the substituted pyridine (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol), and an iridium catalyst such as [Ir(cod)OMe]₂ (1.5 mol %) and a ligand like dtbpy (3.0 mol %). The vial is sealed, removed from the glovebox, and heated at a specified temperature (e.g., 80-100°C) for a designated time. After cooling, the reaction mixture is concentrated and the product is purified by column chromatography.
Quantitative Data for Iridium-Catalyzed C-H Borylation of CF₃-Substituted Pyridines:
| Substrate | Product Position of Borylation | Yield | Reference |
| 2,3-bis(trifluoromethyl)pyridine | 5-position | 82% | [3] |
| 2-trifluoromethyl-3-methylpyridine | 5-position | - | [3] |
| 3-bromo-2-(trifluoromethyl)pyridine | 5-position | - | [3] |
| 2-fluoro-3-(trifluoromethyl)pyridine | 5-position | 83% | [3] |
It is important to note that the presence of a substituent at the C-2 position can overcome the catalyst inhibition caused by the coordination of the pyridine nitrogen to the iridium center.[4][5]
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)
The Miyaura borylation is a highly versatile and functional group tolerant method for the synthesis of aryl and heteroaryl boronic esters.[7][8][9]
General Experimental Protocol:
A reaction vessel is charged with the halopyridine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst such as PdCl₂(dppf) (3 mol %), and a base like potassium acetate (KOAc, 1.5 mmol) in a solvent such as dioxane. The mixture is degassed and heated under a nitrogen atmosphere at a specified temperature (e.g., 80-100°C) until the starting material is consumed. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by chromatography to afford the desired pyridinylboronic ester.
Quantitative Data for Miyaura Borylation:
| Substrate | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| Aryl Halide | PdCl₂(dppf) | KOAc | Dioxane | 80°C | Varies | [7] |
| Vinyl Halide | PdCl₂(dppf) | KOAc | Dioxane | 80°C | Varies | [7] |
| Aryl Triflate | PdCl₂(dppf) | KOAc | Dioxane | 80°C | Varies | [7] |
Visualization of Synthetic Pathways
The following diagrams illustrate the core concepts of the major synthetic routes to substituted pyridinylboronic acids.
Caption: Metal-Halogen Exchange and Borylation Pathway.
Caption: Iridium-Catalyzed C-H Borylation Workflow.
Caption: Palladium-Catalyzed Miyaura Borylation Cycle.
Conclusion
The synthesis of substituted pyridinylboronic acids is a well-established field with a diverse array of reliable methods. The traditional metal-halogen exchange remains a robust and economical choice for many applications, while modern catalytic C-H borylation and cross-coupling reactions offer milder conditions and broader functional group tolerance. The selection of the optimal synthetic route will depend on factors such as the substitution pattern of the target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical details necessary for researchers to successfully prepare these indispensable building blocks for their own synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 13. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
The Synthesis of Pyridinylboronic Acids via Metal-Halogen Exchange: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of pyridinylboronic acids, crucial intermediates in modern medicinal chemistry and drug development, with a specific focus on the robust and widely utilized metal-halogen exchange methodology. This document details the core principles, provides comparative data, and offers explicit experimental protocols for the synthesis of these valuable building blocks.
Introduction
Pyridinylboronic acids and their corresponding esters are indispensable reagents in synthetic organic chemistry, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in numerous pharmaceutical agents. The metal-halogen exchange reaction stands as a fundamental and cost-effective method for the preparation of pyridinylboronic acids, offering a direct route from readily available halopyridines.[1] This guide will explore the nuances of both lithium- and magnesium-based halogen exchange strategies.
Core Principles of Metal-Halogen Exchange
The synthesis of pyridinylboronic acids via metal-halogen exchange involves two primary steps:
-
Metal-Halogen Exchange: A halopyridine is treated with an organometallic reagent (typically an organolithium or a Grignard reagent) at low temperatures. The more electropositive metal atom exchanges with the halogen atom on the pyridine ring, forming a pyridinyl-metal intermediate. The rate of exchange is dependent on the halogen (I > Br > Cl >> F) and the position on the pyridine ring.[2]
-
Borylation: The newly formed organometallic intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate such as triisopropyl borate or trimethyl borate.
-
Hydrolysis: The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired pyridinylboronic acid.
Two general protocols are employed for the metal-halogen exchange: the "usual" sequential addition and the "in situ quench" (or "reverse addition") method. In the sequential method, the organometallic reagent is added to the halopyridine first, followed by the borate ester. The "in situ quench" method, where the organometallic reagent is added to a mixture of the halopyridine and the borate ester, often provides higher yields, especially for substrates with functional groups that are sensitive to the organometallic reagent.[3][4]
Data Presentation: A Comparative Analysis
The choice of organometallic reagent and reaction conditions can significantly impact the yield and purity of the resulting pyridinylboronic acid. The following tables summarize quantitative data from the literature for the synthesis of various pyridinylboronic acid isomers via metal-halogen exchange.
Table 1: Synthesis of 2-Pyridinylboronic Acid Derivatives
| Starting Material | Organometallic Reagent | Boron Source | Solvent(s) | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridine | n-Butyllithium | Triisopropyl borate | Toluene/THF | -30 | 81 | [5] |
| 2-Bromopyridine | n-Butyllithium | 2-Isopropoxy-1,3,2-dioxaborolane | THF | -78 to 0 | ~38 | [6] |
| 2-Bromopyridine | Cyclohexylmagnesium chloride | Triisopropyl borate | Diethyl ether/THF | 0 to 25 | 24 | [6] |
Table 2: Synthesis of 3-Pyridinylboronic Acid Derivatives
| Starting Material | Organometallic Reagent | Boron Source | Solvent(s) | Temperature (°C) | Yield (%) | Reference |
| 3-Bromopyridine | n-Butyllithium | Triisopropyl borate | Toluene/THF | -70 to -60 | 85-90 | [7] |
| 3-Bromopyridine | n-Butyllithium | Triisopropyl borate | Toluene | Not specified | 98-99 | [8][9] |
| 3-Bromopyridine | Magnesium | Not specified | Dibromoethane | Not specified | Poor to modest | [7] |
| 2,5-Dichloropyridine | n-Butyllithium | Triisopropyl borate | THF | -78 | Not specified | BenchChem |
| 5,5'-Dibromo-2,2'-dipyridylacetylene | n-Butyllithium | Triisopropyl borate | Toluene/THF | Not specified | 54 | [10] |
Table 3: Synthesis of 4-Pyridinylboronic Acid Derivatives
| Starting Material | Organometallic Reagent | Boron Source | Solvent(s) | Temperature (°C) | Yield (%) | Reference |
| 4-Halopyridine (general) | Directed ortho-metallation | Triisopropyl borate | Not specified | Not specified | 62-70 | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange ("In Situ Quench" Method)[8]
This protocol describes a high-yielding and scalable preparation of 3-pyridylboronic acid.
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (2.5 M in hexanes)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (1 N)
-
Sodium hydroxide (1 N)
-
Acetonitrile
Procedure:
-
To a dry 1-L, 3-necked flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).
-
Cool the mixture to between -70 °C and -60 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 96 mL, 240 mmol) to the reaction mixture over 1 hour, maintaining the internal temperature below -60 °C.
-
After the addition is complete, stir the mixture at -60 °C for an additional hour.
-
Warm the reaction mixture to room temperature and stir for 1 hour.
-
Quench the reaction by adding 1 N hydrochloric acid (200 mL).
-
Separate the aqueous layer and wash the organic layer with water (100 mL).
-
Combine the aqueous layers and adjust the pH to 7.5 with 1 N sodium hydroxide.
-
Concentrate the aqueous solution under reduced pressure to a volume of approximately 200 mL.
-
Cool the solution to 0-5 °C and adjust the pH to 3.5 with 1 N hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water (50 mL), and dry under vacuum.
-
Recrystallize the crude product from acetonitrile to afford 3-pyridylboronic acid as a white solid (yield: 85-90%).
Synthesis of 2-Pyridineboronic Acid via Lithium-Halogen Exchange[6]
This protocol details the synthesis of the often-unstable 2-pyridineboronic acid.
Materials:
-
2-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (1.6 M in hexanes)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
5% Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 2-bromopyridine (1.58 g, 10 mmol) and triisopropyl borate (3.76 g, 20 mmol) in a mixture of anhydrous toluene (14 mL) and THF (7 mL).
-
Cool the stirred solution to -30 °C.
-
Slowly add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise via syringe.
-
Stir the reaction mixture at -30 °C for 3 hours after the addition is complete.
-
Allow the mixture to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.
-
Slowly add concentrated hydrochloric acid (1 mL) to the reaction mixture and stir for 1 hour at room temperature.
-
Pour the mixture into 200 mL of ice water.
-
Adjust the pH to 8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with 50 mL of dichloromethane.
-
Combine the organic phases, wash with 100 mL of 5% brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the desiccant and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 2-pyridineboronic acid (yield: 1.00 g, 81%).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key chemical transformations and a generalized experimental workflow.
Caption: General Reaction Pathway for Pyridinylboronic Acid Synthesis.
Caption: Generalized Experimental Workflow for "In Situ Quench" Synthesis.
Conclusion
The metal-halogen exchange reaction is a powerful and versatile tool for the synthesis of pyridinylboronic acids. Both lithium- and magnesium-based methods offer effective routes to these valuable compounds, with the "in situ quench" protocol often providing superior yields, particularly for functionalized substrates. Careful control of reaction parameters, especially temperature, is crucial for successful synthesis and to minimize side reactions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. researchgate.net [researchgate.net]
A Guide to the Large-Scale Synthesis of 2-Alkoxypyridine Boronic Acids: Methods, Data, and Workflows
Introduction
2-Alkoxypyridine boronic acids and their corresponding esters are pivotal intermediates in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[1][2][3] The increasing demand for these building blocks necessitates robust, scalable, and economically viable synthetic routes for their large-scale production. This technical guide provides an in-depth overview of the prevailing methodologies for the industrial-scale synthesis of 2-alkoxypyridine boronic acids, complete with comparative data, detailed experimental protocols, and visual representations of the synthetic workflows.
Synthetic Strategies for Large-Scale Production
The commercial synthesis of 2-alkoxypyridine boronic acids predominantly relies on the metallation of a pyridine ring followed by borylation. The choice of starting material and metallating agent is crucial for optimizing yield, purity, and cost-effectiveness on a large scale.
Lithiation-Borylation of 2-Halopyridines
A widely employed method involves the halogen-metal exchange of a 2-halopyridine, typically 2-bromopyridine or 2-chloropyridine, with an organolithium reagent at low temperatures. The resulting 2-lithiopyridine is then reacted in situ with a borate ester to form the desired boronic acid derivative after a controlled workup.
Key Considerations for Scale-Up:
-
Temperature Control: The lithiation step is highly exothermic and requires cryogenic conditions (typically -78°C to -70°C) to prevent side reactions and ensure regioselectivity.[1][4]
-
Reagent Addition: Slow, controlled addition of the organolithium reagent is critical to manage the reaction exotherm and maintain a stable internal temperature.[1]
-
Borate Ester Selection: Trialkyl borates, such as triisopropyl borate, are commonly used. For improved stability and handling, pinacol borate esters can also be employed.
-
Workup: A carefully controlled aqueous workup, often with an acidic solution, is necessary to hydrolyze the borate complex and isolate the boronic acid or ester.[4][5]
Grignard-Based Routes
An alternative to lithiation is the formation of a Grignard reagent from a 2-halopyridine and magnesium. This approach can be more amenable to industrial settings due to the less pyrophoric nature of Grignard reagents compared to organolithiums. The subsequent borylation and workup steps are similar to the lithiation route.
Palladium-Catalyzed Borylation
Palladium-catalyzed cross-coupling of 2-halopyridines with diboron reagents represents a more recent and milder approach.[3] While this method can offer high functional group tolerance, the cost and potential for metal contamination are important considerations for large-scale production.
Comparative Data for Synthetic Routes
The following tables summarize key quantitative data from various reported syntheses, providing a basis for comparison of different approaches.
| Starting Material | Metallating/Borylating Reagents | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | n-BuLi, Triisopropyl borate | Toluene, THF | -30 | 6 | 81 | [6] |
| 2-Bromopyridine | n-BuLi, 2-Isopropoxy-[1][2][5]dioxaborolane | THF | -78 to 0 | - | ~38 | [4] |
| 2-Bromopyridine | n-BuLi, 2-Cyclohexyloxy-4,4,5,5,-tetramethyl-[1][2][5]dioxaborolane | THF | -78 to 0 | - | 59 | [4] |
| 2-Bromopyridine | Cyclohexylmagnesium chloride, Triisopropyl borate | Diethyl ether, THF | 0 to RT | 5 | 24 | [4] |
| 2-Chloropyridine | Lithium, Naphthalene, 2-Cyclohexyloxy-4,4,5,5,-tetramethyl-[1][2][5]dioxaborolane | THF | -70 to 0 | 8-12 | - | [5] |
| Pyridine | LDA, 2-Cyclohexyloxy-4,4,5,5,-tetramethyl-[1][2][5]dioxaborolane | THF | -70 to 0 | >4 | 73 | [4] |
| 2-Bromo-4-methoxypyridine | n-BuLi, Triisopropyl borate | THF | -78 | 3.5-4.5 | High | [1] |
Note: Yields are reported as isolated yields where specified. Reaction times and yields can vary based on the specific substrate, reagents, and scale of the reaction.
Detailed Experimental Protocols
The following protocols are representative examples of the large-scale synthesis of 2-alkoxypyridine boronic acids.
Protocol 1: Large-Scale Synthesis of (4-Methoxypyridin-2-YL)boronic acid via Lithiation-Borylation[1]
Step 1: Synthesis of 2-bromo-4-methoxypyridine (Precursor) This protocol assumes the precursor is available. The synthesis from 2-amino-4-methoxypyridine is a standard diazotization/bromination reaction.
Step 2: Synthesis of (4-Methoxypyridin-2-YL)boronic acid
-
Reactor Setup: A 100 L cryogenic reactor is rendered inert (clean, dry, under positive nitrogen pressure).
-
Charging: A solution of 2-bromo-4-methoxypyridine (5.80 kg) in anhydrous tetrahydrofuran (THF, 60 L) is charged to the reactor.
-
Cooling: The reactor contents are cooled to an internal temperature of -78 °C.
-
Lithiation: n-Butyllithium (2.5 M solution, 13.6 L) is added dropwise over 2-3 hours, ensuring the internal temperature is maintained at or below -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C upon completion of the addition.
-
Borylation: Triisopropyl borate (6.40 kg) is added dropwise over 1.5 hours, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred for 1 hour at -78 °C.
-
Quench: The reaction mixture is slowly warmed to -20 °C. In a separate vessel, a 2 M hydrochloric acid solution (~40 L) is prepared and cooled. The reaction mixture is slowly transferred into the cold acid solution with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 10 °C.
-
Extraction and Isolation: The aqueous layer is extracted with ethyl acetate (2 x 30 L). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (4-Methoxypyridin-2-YL)boronic acid.
Step 3: Purification
-
Dissolution: The crude boronic acid is transferred to a 100 L jacketed crystallization vessel.
-
Recrystallization: The crude product is recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve the desired purity.
-
Drying: The purified product is dried in a vacuum oven to a constant weight.
Protocol 2: General Synthesis of 2-Pyridineboronic Acid from 2-Bromopyridine[6]
-
Reaction Setup: 2-Bromopyridine (1.58 g, 10 mmol) and triisopropyl borate (3.76 g, 20 mmol) are dissolved in a mixture of anhydrous toluene (14 mL) and THF (7 mL). The solution is stirred and cooled to -30 °C under a nitrogen atmosphere.
-
Lithiation: A 1.6 M solution of n-butyllithium in hexane (6.25 mL, 10 mmol) is added slowly via syringe.
-
Reaction: The reaction mixture is stirred at -30 °C for 3 hours, then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Workup: Concentrated hydrochloric acid (1 mL) is slowly added to the reaction mixture, followed by stirring for 1 hour at room temperature. The mixture is then poured into 200 mL of ice water.
-
pH Adjustment and Extraction: The pH of the aqueous mixture is adjusted to 8 with a saturated sodium bicarbonate solution. The product is extracted with dichloromethane (3 x 50 mL).
-
Purification: The combined organic phases are washed with 5% brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography to yield 2-pyridineboronic acid (1.00 g, 81% yield).
Visualizing the Synthetic Workflow
The following diagrams illustrate the generalized workflow and key chemical transformations in the synthesis of 2-alkoxypyridine boronic acids.
Caption: Generalized workflow for the large-scale synthesis of 2-alkoxypyridine boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Pyridineboronic Acid | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]
- 3. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]
- 4. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 5. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 6. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Preparation of 2-Ethoxypyridine-4-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a standard laboratory procedure for the synthesis of 2-Ethoxypyridine-4-boronic acid pinacol ester, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is based on the widely utilized Miyaura borylation reaction, a palladium-catalyzed cross-coupling of a halo-pyridine with bis(pinacolato)diboron.
Experimental Workflow
The synthesis of this compound pinacol ester is typically achieved through a one-step process involving a palladium-catalyzed cross-coupling reaction. The general workflow, from starting materials to the purified product, is outlined below.
Caption: Experimental workflow for the Miyaura borylation synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the Miyaura borylation of heteroaryl halides, which are applicable to the synthesis of the target compound. Yields and reaction times can vary based on the specific substrate and precise conditions used.
| Parameter | Value | Notes |
| Reactant Stoichiometry | ||
| 4-Halo-2-ethoxypyridine | 1.0 equiv | The limiting reagent. Aryl bromides are commonly used. |
| Bis(pinacolato)diboron | 1.1 - 1.5 equiv | A slight excess is typically used to ensure complete consumption of the halide. |
| Base (e.g., KOAc) | 2.0 - 3.0 equiv | A weak base is crucial to facilitate the catalytic cycle without promoting premature hydrolysis of the boronic ester product.[1][2] |
| Palladium Catalyst | 1 - 5 mol % | Pd(dppf)Cl₂ is a common choice for this transformation.[3] Other catalysts like Pd(OAc)₂ with appropriate ligands can also be effective. |
| Reaction Conditions | ||
| Solvent | 1,4-Dioxane, DMSO, or Toluene | Anhydrous, degassed solvents are required to prevent catalyst deactivation and side reactions. |
| Temperature | 80 - 110 °C | Heating is generally necessary to drive the reaction to completion.[4] |
| Reaction Time | 2 - 24 hours | Progress is monitored by techniques such as TLC or GC-MS. |
| Outcome | ||
| Yield | 60 - 95% | Isolated yields for similar heteroaryl borylations are typically in this range, depending on the substrate's reactivity and purification efficiency.[5] |
| Purity | >95% | Achievable after chromatographic purification. |
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound pinacol ester from 4-bromo-2-ethoxypyridine.
Materials and Reagents:
-
4-Bromo-2-ethoxypyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 4-bromo-2-ethoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).[4]
-
Add the palladium catalyst, Pd(dppf)Cl₂ (3 mol %).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the starting halide.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Allow the reaction to stir vigorously for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.
-
Purify the product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective for eluting the product.
-
Combine the fractions containing the desired product, as identified by TLC.
-
Remove the solvent under reduced pressure to yield this compound pinacol ester as a solid or oil.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
- 1. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling with 2-Ethoxypyridine-4-boronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4][5] This palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organohalide or triflate.[1][3][4] The resulting biaryl and heteroaryl structures are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] 2-Ethoxypyridine-4-boronic acid is a valuable building block for introducing the 2-ethoxypyridine moiety, a common feature in biologically active molecules and a key component in drug discovery programs.[6][7][8] These application notes provide a comprehensive guide for utilizing this compound in Suzuki-Miyaura coupling reactions, including optimized protocols and troubleshooting.
Core Concepts of the Suzuki-Miyaura Coupling
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is generally understood to consist of three main steps: oxidative addition, transmetalation, and reductive elimination.[3][5] The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boronic acid to the palladium center.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes & Key Considerations
The success of coupling reactions involving pyridine boronic acids can be influenced by several factors, including catalyst inhibition by the nitrogen atom and susceptibility to protodeboronation.[10][11] Careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields.
1. Catalyst and Ligand Selection: Palladium catalysts are most commonly used.[12] For heteroaryl couplings, particularly with potentially inhibitory substrates like pyridines, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[13] Standard catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are also frequently employed with good success.[2][14]
2. Choice of Base: The base is essential for activating the boronic acid for transmetalation.[4] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][14] The choice of base can significantly impact yield, and screening may be necessary. Aqueous solutions of these bases are often used.
3. Solvent System: A variety of solvents can be used, with common choices being 1,4-dioxane, toluene, and N,N-Dimethylformamide (DMF), often in a biphasic mixture with water to dissolve the inorganic base.[4][10] It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst and to minimize oxidative homocoupling of the boronic acid.[15]
4. Reaction Temperature: Reaction temperatures typically range from 80 °C to 150 °C.[10][16] Microwave-assisted protocols can significantly shorten reaction times by allowing for rapid heating to higher temperatures.[10][16]
Table 1: Recommended Reaction Conditions for Coupling with this compound
| Parameter | Recommended Reagents/Conditions | Notes |
| Aryl/Heteroaryl Halide | Aryl Bromides, Iodides, Chlorides, Triflates | Reactivity: I > Br > OTf >> Cl. More reactive catalysts may be needed for chlorides. |
| Boronic Acid | This compound (1.2 - 1.5 equiv.) | Using a slight excess can compensate for potential homocoupling or protodeboronation.[15] |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst loading is typically 0.5-5 mol%.[10][14] |
| Ligand (if required) | SPhos, XPhos, RuPhos | Often used with Pd₂(dba)₃. Bulky ligands can improve yields with challenging substrates.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv.) | The choice of base can be critical and may require optimization.[14] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Solvents must be thoroughly degassed before use.[10][15] |
| Temperature | 80 - 120 °C (Conventional) or 100 - 150 °C (Microwave) | Monitor reaction progress by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and side reactions.[15] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Protocol 1: General Procedure for Conventional Heating
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), any required ligand, and the base (2.0-3.0 equiv).[1]
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[15]
-
Reaction Execution : Stir the reaction mixture and heat to the desired temperature (e.g., 90-100 °C) for the specified time (typically 4-24 hours). Monitor the reaction's progress using a suitable technique like TLC or LC-MS.[15]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[1]
-
Purification : Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes.[16]
-
Reaction Setup : In a microwave reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%), and base (e.g., K₂CO₃, 3.0 equiv).[10]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[10]
-
Microwave Irradiation : Seal the vessel and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 120-150 °C) and hold for 10-30 minutes.[10]
-
Work-up and Purification : After cooling, perform the work-up and purification steps as described in the conventional heating protocol.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst.2. Protodeboronation of the boronic acid.3. Incorrect base or solvent. | 1. Use a fresh batch of catalyst/ligand. Consider a more active pre-catalyst.2. Use anhydrous solvents and a milder base like KF or Cs₂CO₃.[15]3. Screen different base and solvent combinations. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Slow transmetalation of the aryl halide. | 1. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[15]2. Increase temperature or switch to a more active catalyst system to favor the cross-coupling pathway. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Catalyst deactivation. | 1. Increase reaction time or temperature. Consider switching to microwave heating.2. Increase catalyst loading or use a more robust ligand. |
digraph "Troubleshooting_Logic" { graph [bgcolor="#FFFFFF", fontcolor="#202124", fontsize=14, label="Troubleshooting Logic for Poor Yield"]; node [shape=box, style="rounded,filled", margin=0.2]; edge [color="#5F6368", arrowhead="vee"];// Nodes Start [label="Low / No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the Catalyst Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDeboron [label="Is Protodeboronation\nOccurring?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Are Conditions\nOptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Catalyst [label="Use Fresh Catalyst\n& Degas Solvents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Deboron [label="Use Anhydrous Solvent\n& Milder Base (e.g., KF)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Conditions [label="Screen Base,\nSolvent & Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Logic Flow Start -> CheckCatalyst; CheckCatalyst -> Sol_Catalyst [label="No"]; CheckCatalyst -> CheckDeboron [label="Yes"]; CheckDeboron -> Sol_Deboron [label="Yes"]; CheckDeboron -> CheckConditions [label="No"]; CheckConditions -> Sol_Conditions [label="No"]; }
Caption: A logical approach to troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Ethoxypyridine-4-boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex heterocyclic molecules, particularly in the development of kinase inhibitors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1] this compound is a valuable reagent in this context, enabling the introduction of a 2-ethoxypyridine moiety into a target molecule. This structural motif is found in a variety of biologically active compounds.
A significant application of this chemistry is in the synthesis of Janus kinase (JAK) inhibitors, which are crucial for treating autoimmune diseases and certain cancers. While much of the publicly available data focuses on the analogous (4-Methoxypyridin-2-YL)boronic acid, the principles and reaction conditions are often transferable to the ethoxy derivative.[2]
Palladium Catalysts and Reaction Conditions
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. The selection of these parameters is critical for achieving high yields and purity of the desired coupled product. Below is a summary of commonly used catalytic systems for the coupling of pyridylboronic acids, which can serve as a starting point for optimization with this compound.
Table 1: Typical Palladium Catalysts and Conditions for Suzuki-Miyaura Coupling of Pyridylboronic Acids
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF | 80 - 110 | 1 - 5 |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃, K₃PO₄ | 1,4-Dioxane, Toluene | 80 - 100 | 1 - 5 |
| Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, KF | 1,4-Dioxane, THF | Room Temp - 100 | 1 - 3 |
| Pd(OAc)₂ | Triphenylphosphine | Na₂CO₃ | n-Propanol/Water | Reflux | 0.5 - 2 |
Note: This table is a generalized guide based on literature for similar pyridylboronic acids. Optimization for this compound is recommended.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), Pd(dppf)Cl₂ (1-5 mol%), and the base (2.0-3.0 equiv).
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture at 80-100 °C for the indicated time (typically 2-12 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0-3.0 equiv)
-
Toluene or 1,4-Dioxane (degassed)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the aryl halide (1.0 equiv) and this compound (1.2 equiv) in toluene or 1,4-dioxane.
-
Add the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction to reflux (80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Key Applications in Drug Development
The 2-ethoxypyridine moiety is a key structural component in various pharmacologically active molecules. A prominent application lies in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical cellular communication route, and its dysregulation is implicated in autoimmune diseases and certain cancers.[2] The synthesis of potent and selective JAK inhibitors often involves the coupling of a heterocyclic boronic acid, such as this compound, with a suitable heterocyclic halide to construct the core scaffold of the inhibitor.
Visualizing the Suzuki-Miyaura Coupling and its Application
The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura cross-coupling and its application in the synthesis of molecules targeting the JAK-STAT pathway.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Base Selection in Suzuki Coupling of Pyrylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. However, the coupling of pyridylboronic acids presents unique challenges due to the inherent properties of the pyridine ring. The Lewis basic nitrogen atom can interfere with the palladium catalyst, and the electron-deficient nature of the ring can influence the reaction mechanism. Furthermore, 2-pyridylboronic acids are particularly susceptible to protodeboronation. Careful selection of the base is therefore critical to achieving high yields and minimizing side reactions.
The Critical Role of the Base
The base in a Suzuki-Miyaura coupling serves multiple essential functions:
-
Activation of the Boronic Acid: The primary role of the base is to activate the boronic acid by forming a more nucleophilic borate anion (e.g., [R-B(OH)₃]⁻).[1][2] This species readily undergoes transmetalation with the palladium(II) complex.[1][2]
-
Facilitating Reductive Elimination: The base can also play a role in the reductive elimination step, leading to the formation of the desired biaryl product and regeneration of the active Pd(0) catalyst.
-
Preventing Protodeboronation: A judicious choice of base can help to suppress the undesired protodeboronation of the pyridylboronic acid, a common side reaction, especially with 2-pyridylboronic acids.[1][3]
General Considerations for Base Selection
The choice of base is highly dependent on the specific substrates and reaction conditions. However, some general principles apply:
-
Inorganic bases such as carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF) are generally more effective than organic bases like triethylamine (TEA).[2][4]
-
For substrates with base-sensitive functional groups (e.g., esters, amides), milder bases like K₃PO₄ or K₂CO₃ are recommended to prevent degradation.[1]
-
Strong bases like NaOH and KOH can lead to side reactions and should be used with caution, especially with sensitive substrates.[1][5]
-
The solubility of the base in the chosen solvent system is crucial for its effectiveness.[1]
Base Selection for Positional Isomers of Pyridylboronic Acids
The position of the nitrogen atom in the pyridine ring significantly influences the optimal choice of base.
2-Pyridylboronic Acids
The coupling of 2-pyridylboronic acids is notoriously challenging due to their instability and propensity for protodeboronation.[3] To address this, stabilized 2-pyridylboron reagents are often employed.
Recommended Bases:
-
Potassium fluoride (KF): Often used with stabilized 2-pyridylboronates, providing good to excellent yields.
-
Potassium phosphate (K₃PO₄): A versatile and effective base for a range of 2-pyridyl couplings, particularly with sensitive substrates.[1]
-
Sodium carbonate (Na₂CO₃): Can be effective, especially in aqueous solvent mixtures.[6]
| Coupling Partner | Boronic Acid Derivative | Base | Catalyst/Ligand | Solvent | Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | KF | Pd₂(dba)₃ / P(tBu)₃ | Dioxane | 82 | [7] |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | KF | Pd₂(dba)₃ / P(tBu)₃ | Dioxane | 74 | [7] |
| 4-Bromobenzonitrile | Lithium triisopropyl 2-pyridylboronate | KF | Pd₂(dba)₃ / P(tBu)₃ | Dioxane | 63 | [7] |
| 4-n-Butylchlorobenzene | Lithium triisopropyl 2-pyridylboronate | KF | Pd₂(dba)₃ / P(o-tolyl)₃ | Dioxane | 76 | [7] |
| 3-Chloropyridine | Lithium triisopropyl 2-pyridylboronate | KF | Pd₂(dba)₃ / P(o-tolyl)₃ | Dioxane | 88 | [7] |
3-Pyridylboronic Acids
3-Pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, allowing for a broader range of bases to be used effectively.
Recommended Bases:
-
Sodium carbonate (Na₂CO₃): A widely used and reliable base for couplings involving 3-pyridylboronic acid.[6]
-
Potassium carbonate (K₂CO₃): Another common and effective choice.
-
Potassium phosphate (K₃PO₄): A good option, particularly for couplings with more challenging substrates.
| Coupling Partner | Base | Catalyst | Solvent | Yield (%) | Reference |
| 3-Bromoquinoline | Na₂CO₃ (1M aq.) | Pd(PPh₃)₂Cl₂ | Dioxane | 69 | [6] |
| 2-Bromopyridine | Na₂CO₃ (1M aq.) | Pd(PPh₃)₂Cl₂ | Dioxane | 67 | [6] |
4-Pyridylboronic Acids
Similar to 3-pyridylboronic acids, 4-pyridylboronic acids are relatively stable and compatible with a variety of bases.
Recommended Bases:
-
Potassium carbonate (K₂CO₃): Frequently employed with good results.
-
Sodium carbonate (Na₂CO₃): A standard and effective base.
-
Cesium carbonate (Cs₂CO₃): Can be beneficial in more challenging couplings due to its higher solubility in organic solvents.[2]
| Coupling Partner | Base | Catalyst/Ligand | Solvent | Yield (%) | Reference |
| Aryl Halide | K₃PO₄ | Pd(dppf)Cl₂ | Toluene | 88.8 | [8] |
| Aryl Halide | Na₂CO₃ | Pd(dppf)Cl₂ | Toluene | 92.9 | [8] |
| Aryl Halide | Cs₂CO₃ | Pd(dppf)Cl₂ | Toluene | 93.9 | [8] |
| Aryl Halide | NaHCO₃ | Pd(dppf)Cl₂ | Toluene | 87.0 | [8] |
| Aryl Halide | AcOK | Pd(dppf)Cl₂ | Toluene | 88.5 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Stabilized 2-Pyridylboronate
This protocol is a general starting point for the coupling of lithium triisopropyl 2-pyridylboronates with aryl halides.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Potassium fluoride (KF) (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0-1.5 mol%)
-
Phosphine ligand (e.g., tri-tert-butylphosphine, P(tBu)₃) (3.0-4.5 mol%)
-
Anhydrous, degassed 1,4-dioxane (3 mL/mmol of halide)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl or heteroaryl halide, lithium triisopropyl 2-pyridylboronate, KF, Pd₂(dba)₃, and the phosphine ligand.
-
Add the degassed 1,4-dioxane via syringe.
-
Seal the Schlenk tube with a Teflon screw cap.
-
Heat the reaction mixture to 110 °C until the aryl halide has been completely consumed as determined by an appropriate analytical technique (e.g., GC, LC-MS, or TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling of 3- or 4-Pyridylboronic Acid
This protocol provides a general method for the coupling of 3- or 4-pyridylboronic acids with aryl or heteroaryl halides.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pyridylboronic acid (1.1-1.5 equiv)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using an aqueous base solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aryl or heteroaryl halide, pyridylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or other methods).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic phase over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Visualizing Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Base Selection Workflow for Pyridylboronic Acid Suzuki Coupling
Caption: A workflow to guide the selection of a base for pyridylboronic acid Suzuki couplings.
Logical Relationships in Reaction Optimization
Caption: Interdependencies of reaction components influencing the outcome of a Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Arylpyridines using 2-Ethoxypyridine-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-arylpyridines is a cornerstone in medicinal chemistry and materials science, as this structural motif is a key component in a multitude of pharmaceuticals and functional organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, offering a direct route to these valuable compounds. This document provides detailed application notes and protocols for the synthesis of 2-arylpyridines utilizing 2-ethoxypyridine-4-boronic acid as a key building block. The presence of the ethoxy group on the pyridine ring can influence the electronic properties and metabolic stability of the final products, making this reagent particularly interesting for drug discovery programs.
While direct literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed, the protocols and data presented herein are based on established methodologies for structurally similar alkoxy-substituted pyridine boronic acids and general principles of Suzuki-Miyaura reactions involving heteroaryl boronic acids.[1][2]
Core Concepts: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3] The catalytic cycle, a fundamental concept for optimizing this transformation, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group (the 2-ethoxypyridin-4-yl moiety) to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final 2-arylpyridine product, regenerating the Pd(0) catalyst.[3]
Experimental Protocols
A. Synthesis of this compound
The synthesis of heteroaryl boronic acids, including this compound, can be challenging due to the potential for protodeboronation. A common and effective method involves a halogen-metal exchange followed by borylation.
Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 4-bromo-2-ethoxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Borylation: Add triisopropyl borate (1.2 equiv.) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M). The pH is then carefully adjusted with a base (e.g., NaOH solution) to the isoelectric point of the boronic acid to induce precipitation. The solid is collected by filtration, washed with cold water, and dried under vacuum.
B. Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylpyridines
The following is a general protocol for the palladium-catalyzed cross-coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Reagent Addition: Add the base (2.0-3.0 equiv.) and the solvent.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the indicated time (2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.
Data Presentation
The following tables summarize typical reaction conditions and expected yield ranges for the Suzuki-Miyaura coupling of pyridine boronic acids with various aryl halides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Typical Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling of Pyridine Boronic Acids
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 2-5 | A common and versatile catalyst. |
| PdCl₂(dppf) | - | 1-3 | Often effective for heteroaryl couplings.[4][5] |
| Pd(OAc)₂ | SPhos, XPhos | 1-3 | Used with electron-rich phosphine ligands for challenging couplings. |
| Pd₂(dba)₃ | RuPhos | 1-2 | Effective for couplings involving sterically hindered substrates.[6] |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent | Typical Temperature (°C) | Notes |
| K₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | A widely used and effective base. |
| Cs₂CO₃ | Dioxane, THF | 80-100 | A stronger base, often used for less reactive substrates. |
| K₃PO₄ | Dioxane, Toluene | 90-120 | A strong base suitable for a variety of couplings.[4] |
| Na₂CO₃ | DME/H₂O | 80-90 | A common and economical choice. |
Table 3: Representative Suzuki-Miyaura Couplings of Alkoxy-Pyridine Boronic Acids with Aryl Halides
| Aryl Halide | Product | Catalyst/Ligand | Base | Solvent | Yield Range (%) |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)-4-ethoxypyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-90 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)-4-ethoxypyridine | PdCl₂(dppf) | K₃PO₄ | Toluene | 70-85 |
| 3-Bromopyridine | 2-(Pyridin-3-yl)-4-ethoxypyridine | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | 65-80 |
| 4-Chlorobenzonitrile | 4-(4-Ethoxypyridin-2-yl)benzonitrile | Pd(OAc)₂/XPhos | K₃PO₄ | t-Amyl alcohol | 60-75 |
Note: Yields are estimated based on similar reactions reported in the literature and will vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of 2-arylpyridines.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-arylpyridines from this compound. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data provided in these application notes serve as a valuable starting point for the development and optimization of synthetic routes to novel 2-arylpyridine derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
Application of 2-Ethoxypyridine-4-boronic Acid in Pharmaceutical Ingredient Synthesis: A Detailed Overview
Introduction
2-Ethoxypyridine-4-boronic acid is a valuable and versatile building block in modern medicinal chemistry, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural features, combining a pyridine core with an ethoxy group and a reactive boronic acid moiety, make it a key component in the construction of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a wide range of therapeutic agents, particularly in the development of targeted therapies such as kinase inhibitors. This document provides detailed application notes, experimental protocols, and relevant biological context for researchers, scientists, and drug development professionals engaged in the synthesis of novel pharmaceutical ingredients.
The primary application of this compound in pharmaceutical synthesis is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the efficient assembly of complex molecular architectures from readily available starting materials. The pyridine nitrogen of this compound can act as a hydrogen bond acceptor, influencing the compound's pharmacokinetic and pharmacodynamic properties, while the ethoxy group can modulate solubility and metabolic stability.
Application in the Synthesis of Kinase Inhibitors
A significant application of pyridinyl boronic acids, analogous to this compound, is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that target specific kinases has become a major focus of modern drug discovery.
One such class of kinase inhibitors are those targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R). CSF-1R is a receptor tyrosine kinase that is essential for the proliferation, differentiation, and survival of macrophages.[1] Aberrant CSF-1R signaling is associated with various cancers and inflammatory conditions, making it an attractive therapeutic target.[2] The synthesis of potent and selective CSF-1R inhibitors often involves the coupling of a pyridine-containing fragment with a heterocyclic core, a transformation readily achieved through Suzuki-Miyaura coupling.
The general structure of many kinase inhibitors involves a hinge-binding motif, often a heterocyclic system, and a solvent-front interacting moiety. The 2-ethoxypyridine group, introduced via this compound, can serve as a key part of the molecular scaffold that interacts with the kinase active site.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a biaryl compound analogous to those found in CSF-1R inhibitors, utilizing a Suzuki-Miyaura cross-coupling reaction with a pyridinyl boronic acid. These protocols are based on established procedures for similar transformations and can be adapted for this compound.[3][4][5]
Protocol 1: General Suzuki-Miyaura Coupling of a Pyridinyl Boronic Acid with a Heteroaryl Halide
This protocol describes a general procedure for the synthesis of a 2-(pyridin-4-yl)pyrimidine, a common core structure in kinase inhibitors.
Materials:
-
This compound (1.2 equiv)
-
2-Chloro-4-aminopyrimidine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-chloro-4-aminopyrimidine (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-ethoxypyridin-4-yl)-4-aminopyrimidine.
Quantitative Data (Representative)
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions of pyridinyl boronates with various aryl and heteroaryl halides, which can serve as a reference for the expected outcome with this compound.
| Coupling Partner 1 (Boronic Acid/Ester) | Coupling Partner 2 (Halide) | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Phosphine Oxide Ligand | KF | Dioxane | 73 | [3] |
| Lithium triisopropyl 2-pyridylboronate | 5-Bromopyrimidine | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 91 | [3] |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | [4] |
Signaling Pathway
The synthesized biaryl molecules, incorporating the 2-ethoxypyridine moiety, can function as inhibitors of specific signaling pathways implicated in disease. For instance, in the context of CSF-1R inhibition, these compounds interfere with the CSF-1R signaling cascade, which is crucial for macrophage function and is often dysregulated in cancer and inflammatory diseases.[2]
Caption: CSF-1R Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a potential pharmaceutical ingredient using this compound.
Caption: General workflow for API synthesis and evaluation.
This compound is a highly valuable reagent for the synthesis of pharmaceutical ingredients, particularly kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient route to complex biaryl and heteroaryl structures that are central to the design of modern therapeutics. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug discovery and development, facilitating the synthesis and exploration of novel drug candidates. The ability to readily introduce the 2-ethoxypyridine moiety allows for the fine-tuning of molecular properties, ultimately contributing to the development of more effective and safer medicines.
References
- 1. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cross-Coupling of 2-Ethoxypyridine-4-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][2]
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-Ethoxypyridine-4-boronic acid with various aryl halides. The resulting 4-aryl-2-ethoxypyridine scaffolds are of significant interest in medicinal chemistry as they are key structural motifs in a variety of biologically active molecules.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The three key steps in the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[3][4]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (in this case, the 2-ethoxypyridinyl group) to the palladium(II) complex.[3][4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3][4]
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Conditions using Pd(dppf)Cl₂
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the aryl halide, the base, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-ethoxypyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[5][6]
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Acetonitrile (MeCN) or a mixture of 1,4-Dioxane and Water, degassed
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, the base, and the palladium catalyst.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5][6]
-
After cooling, work up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various aryl halides with pyridine-based boronic acids, which can be considered representative for this compound.
Table 1: Cross-Coupling of this compound with Various Aryl Halides (Representative Data)
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | 74-95[7][8] |
| 4-Bromobenzonitrile | Pd₂(dba)₃/Ligand (2) | K₃PO₄ (2) | Toluene | 100 | 18 | 63-85 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O | 110 | 8 | 70-90 |
| 2-Bromotoluene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 16 | 65-80 |
| 3-Bromopyridine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 24 | 60-75 |
Table 2: Comparison of Common Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Key Features |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | A versatile and widely used catalyst. |
| Pd(dppf)Cl₂ | dppf | 1-3 | Often provides good yields for heteroaryl couplings.[9] |
| Pd₂(dba)₃ | Various phosphines | 1-2 (Pd) | A common Pd(0) source, used with a variety of ligands.[10] |
| Pd(OAc)₂ | Buchwald or other phosphine ligands | 1-3 | A stable Pd(II) precatalyst that is reduced in situ.[10] |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for 2-Ethoxypyridine-4-boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxypyridine-4-boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with therapeutic potential. Its structural features, including the ethoxy-substituted pyridine ring and the reactive boronic acid moiety, make it a versatile reagent for carbon-carbon bond formation. This is particularly relevant in the construction of molecular scaffolds for targeted therapies, such as kinase inhibitors. The boronic acid group is a key functional group in drug discovery, known for its role in stable yet reactive intermediates for cross-coupling reactions and its ability to interact with biological targets.[1][2][3]
The primary application of this compound in drug discovery is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, a crucial step in the synthesis of numerous biologically active compounds.[5][6] Pyridine moieties are prevalent in many kinase inhibitors, where they can form important hydrogen bond interactions within the ATP-binding pocket of the enzyme.[7]
Key Applications
-
Synthesis of Kinase Inhibitors: The 2-ethoxypyridine scaffold can be incorporated into molecules designed to inhibit protein kinases, which are critical targets in oncology and inflammatory diseases.[7][8]
-
Fragment-Based Drug Discovery: This molecule can serve as a starting point or a fragment for the development of novel drug candidates.
-
Lead Optimization: The ethoxy group and the nitrogen atom in the pyridine ring provide handles for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.
Data Presentation: Representative Kinase Inhibitor Activity
Table 1: IC50 Values of Selected JAK Inhibitors [8]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 112 | 20 | 1 | - |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 200 | >1000 | - |
| Filgotinib | 10 | 28 | 810 | 116 |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 |
Table 2: IC50 Values of Additional Kinase Inhibitors [8]
| Compound | Kinase Target | IC50 (nM) |
| Ritlecitinib | JAK3 | 33.1 |
| Oclacitinib | JAK1 | 10 |
| Pacritinib | JAK2 | 23 |
| Momelotinib | JAK1/JAK2 | 11/18 |
Experimental Protocols
The following are general protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions. These protocols are based on established methods for similar pyridine boronic acids and may require optimization for specific substrates.[5][8][9]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) for the required time (2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a method for accelerating the coupling reaction using microwave irradiation.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate vials
Procedure:
-
Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., potassium carbonate, 2.0 equiv), and palladium catalyst (e.g., palladium(II) acetate, 0.02 equiv) with a suitable ligand (e.g., triphenylphosphine, 0.04 equiv).[6]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) to the vial.[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).[6]
-
Work-up and Purification: After cooling, perform the work-up and purification as described in Protocol 1.
Visualizations
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a potential drug.
References
- 1. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols for Anhydrous Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly for the formation of carbon-carbon bonds essential in the development of pharmaceuticals and agrochemicals. The coupling of heteroaryl boronic acids, however, presents unique challenges. These substrates are often prone to protodeboronation under standard aqueous basic conditions, and the Lewis basic nature of heteroatoms can lead to catalyst deactivation.[1] To address these issues, anhydrous protocols have been developed that significantly improve reaction efficiency and substrate scope.
This document provides detailed application notes and experimental protocols for performing anhydrous Suzuki-Miyaura coupling reactions with a focus on heteroaryl boronic acids and their ester derivatives.
Key Advantages of Anhydrous Conditions:
-
Minimization of Protodeboronation: The absence of water prevents the competitive cleavage of the C-B bond, which is a common side reaction for many heteroaryl boronic acids, especially electron-deficient ones.[2][3]
-
Improved Reaction Rates: Anhydrous conditions, particularly with soluble bases like potassium trimethylsilanolate (TMSOK), can lead to homogeneous reaction mixtures and significantly faster reaction times.[2][4]
-
Broader Substrate Scope: The use of boronic esters, such as neopentyl esters, in conjunction with anhydrous conditions allows for the successful coupling of previously challenging or unreactive heteroaryl partners.[1][5][6]
-
Enhanced Functional Group Tolerance: The mild, anhydrous conditions are often compatible with a wider range of sensitive functional groups.
A significant advancement in this area involves the use of trimethyl borate as an additive.[1][5][6] Trimethyl borate has been shown to enhance reaction rates through several mechanisms, including the solubilization of in-situ generated boronate complexes, preventing catalyst poisoning, and buffering the inhibitory effects of excess base.[1][5][6]
Experimental Protocols
The following protocols are based on established methods for anhydrous Suzuki-Miyaura coupling of heteroaryl boronic esters.[1][2][7]
Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling of Neopentyl Heteroarylboronic Esters
This protocol is adapted for the coupling of heteroaryl bromides with neopentyl heteroarylboronic esters using a palladium catalyst, a soluble organic base, and trimethyl borate as an additive.
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd-CataCXium A-G3, 3 mol%)[1]
-
Potassium trimethylsilanolate (TMSOK) (1.2 - 1.4 equiv)[1][7]
-
Trimethyl borate (3.0 equiv)[1]
-
Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME) or 1,4-dioxane)[1]
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the heteroaryl bromide (0.20 mmol, 1.0 equiv), neopentyl heteroarylboronic ester (0.24 mmol, 1.2 equiv), palladium precatalyst (0.006 mmol, 3 mol%), and potassium trimethylsilanolate (0.28 mmol, 1.4 equiv) to a dry reaction vial equipped with a magnetic stir bar.
-
Solvent and Additive Addition: To the vial, add anhydrous 1,2-dimethoxyethane (DME, to make a 0.2 M solution) and trimethyl borate (0.60 mmol, 3.0 equiv).
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for 3 hours or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS, or GC-MS).[1][5][6]
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.
Data Presentation
The following tables summarize quantitative data from representative anhydrous Suzuki-Miyaura coupling reactions of heteroaryl boronic esters.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd-CataCXium A-G3 (3) | TMSOK (1.2) | Trimethyl borate (3.0) | DME | 100 | 3 | >95 |
| 2 | Pd-PPh3-G3 (3) | TMSOK (1.2) | Trimethyl borate (3.0) | DME | 100 | 3 | <10 |
| 3 | Pd-CataCXium A-G3 (3) | K3PO4 (2.0) | None | Dioxane/H2O | 100 | 18 | <5 |
| 4 | Pd-CataCXium A-G3 (3) | TMSOK (1.2) | None | DME | 100 | 6 | Trace |
Data adapted from Kassel, V. M., et al. (2021).[1]
Table 2: Substrate Scope for the Anhydrous Suzuki-Miyaura Coupling
| Entry | Heteroaryl Halide | Heteroaryl Boronic Ester | Product | Yield (%) |
| 1 | 2-Bromopyridine | Neopentyl 2-furylboronate | 2-(Furan-2-yl)pyridine | 89 |
| 2 | 3-Bromopyridine | Neopentyl 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronate | 3-(1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl)pyridine | 81 |
| 3 | 2-Chloropyrimidine | Neopentyl 5-pyrimidinylboronate | 2,5'-Bipyrimidine | 77 |
| 4 | 4-Bromoquinazoline | Neopentyl 2-thienylboronate | 4-(Thiophen-2-yl)quinazoline | 70 |
Yields are for isolated products. Data adapted from Kassel, V. M., et al. (2021).[1]
Visualizations
Experimental Workflow
Caption: Workflow for Anhydrous Suzuki-Miyaura Coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Troubleshooting Logic Diagram
Caption: Troubleshooting Guide for Anhydrous Suzuki Coupling.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Ethoxypyridine-4-boronic acid with Electron-Rich Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2-Ethoxypyridine-4-boronic acid in Suzuki-Miyaura cross-coupling reactions, with a particular focus on its application with electron-rich aryl bromides. The resulting 2-ethoxy-4-arylpyridine scaffolds are of significant interest in medicinal chemistry and drug discovery.
The protocols and data presented herein are based on established methodologies for structurally analogous compounds, such as (4-Methoxypyridin-2-YL)boronic acid, and serve as a robust starting point for reaction optimization.[1][2][3]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[4] this compound is a valuable building block that introduces a 2-ethoxypyridine moiety, a common motif in biologically active molecules. The coupling of this boronic acid with electron-rich aryl bromides can be challenging due to the electronic properties of both coupling partners. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired products can be achieved.
The 2-alkoxypyridine moiety is a key component in various pharmaceutical compounds, including Janus kinase (JAK) inhibitors, which are critical in the treatment of autoimmune diseases and certain cancers.[2] The synthesis of these inhibitors often relies on the formation of a key biaryl bond through a palladium-catalyzed cross-coupling reaction.[2]
Reaction and Mechanism
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (in this case, this compound) with an organohalide (an electron-rich aryl bromide). The catalytic cycle consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the boronic acid, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[5]
Recommended Reaction Conditions
The selection of the appropriate catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling reaction. The following table provides a summary of recommended starting conditions for the coupling of this compound with electron-rich aryl bromides, based on protocols for similar pyridylboronic acids.[1][2][3]
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | These are commonly used and effective catalysts for Suzuki-Miyaura couplings.[6][7][8] |
| Ligand | SPhos, XPhos, dppf | Bulky, electron-rich phosphine ligands are often necessary for coupling electron-rich aryl halides.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base can significantly impact the reaction outcome. Inorganic bases are commonly used.[8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often used to facilitate the dissolution of the base and boronic acid.[9] |
| Temperature | 80-120 °C | The reaction temperature will depend on the specific substrates and catalyst system used. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an electron-rich aryl bromide. Optimization of these protocols for specific substrates is recommended.
Protocol 1: General Procedure with Pd(PPh₃)₄
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Electron-rich aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (1-5 mol%)
-
K₂CO₃ (2.0 - 3.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the electron-rich aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][3]
Protocol 2: Procedure with a Pre-catalyst System
Materials:
-
This compound (1.5 equiv)
-
Electron-rich aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene or 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the electron-rich aryl bromide, this compound, Pd₂(dba)₃, the phosphine ligand, and K₃PO₄ to a dry reaction vessel.
-
Add the degassed solvent.
-
Seal the vessel and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Follow the work-up and purification steps outlined in Protocol 1.[7][8]
Quantitative Data Summary
The following table summarizes typical yields for Suzuki-Miyaura couplings of analogous 2-alkoxypyridylboronic acids with various aryl bromides. These values can be used as a benchmark when optimizing reactions with this compound.
| Aryl Bromide | Product | Typical Yield Range (%) | Notes |
| 4-Bromoanisole | 2-Ethoxy-4-(4-methoxyphenyl)pyridine | 70-90 | Electron-rich aryl bromides are generally good coupling partners.[8] |
| 4-Bromotoluene | 2-Ethoxy-4-(4-methylphenyl)pyridine | 75-95 | Electron-donating groups on the aryl bromide are well-tolerated. |
| 2-Bromotoluene | 2-Ethoxy-4-(2-methylphenyl)pyridine | 60-80 | Steric hindrance on the aryl bromide may lead to lower yields.[8] |
| 4-Bromo-N,N-dimethylaniline | 4-(4-(dimethylamino)phenyl)-2-ethoxypyridine | 65-85 | Strongly electron-donating groups are compatible with appropriate catalyst systems. |
Visualizations
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
minimizing protodeboronation of 2-Ethoxypyridine-4-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered during experiments with 2-Ethoxypyridine-4-boronic acid, with a primary focus on minimizing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of your experiments, this converts this compound into the byproduct 2-ethoxypyridine. This process consumes your starting material, leading to lower yields of the desired cross-coupled product and complicating the purification process.[2] Heteroaromatic boronic acids, particularly those containing a basic nitrogen atom like this compound, are especially susceptible to this decomposition pathway.[1]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: The rate of protodeboronation is highly dependent on several experimental factors:
-
pH: The pH of the reaction medium is a critical factor.[1] For basic heteroaromatic boronic acids, protodeboronation can be surprisingly rapid under neutral pH conditions due to the formation of a highly reactive zwitterionic intermediate.[1][3] Both acidic and strongly basic conditions can suppress this specific pathway by shifting the equilibrium away from the zwitterion.[1] However, a base-catalyzed mechanism, which is common for most arylboronic acids, can become dominant at high pH.[4]
-
Temperature: Higher reaction temperatures significantly accelerate the rate of protodeboronation.[2]
-
Choice of Base: While a base is essential for the Suzuki-Miyaura catalytic cycle, its strength and concentration are crucial. Strongly basic conditions can promote the decomposition of the boronic acid.[2]
-
Catalyst System: The efficiency of the palladium catalyst and ligands is vital. A highly active catalyst that promotes rapid cross-coupling can enable the desired reaction to outpace the protodeboronation side reaction.[1][5]
-
Water Content: The presence of water is necessary for the base-catalyzed protodeboronation pathway, where it acts as the proton source.[1]
Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reactions?
A3: Several strategies can be employed, often in combination, to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester (e.g., pinacol or neopentyl glycol ester) or as an N-methyliminodiacetic acid (MIDA) boronate can significantly increase its stability.[5][6] These derivatives act as a "slow-release" form of the boronic acid, keeping its concentration low throughout the reaction.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature can slow the rate of decomposition.[5]
-
Select a Milder Base: Using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) is often effective.[7]
-
Employ a Highly Active Catalyst: Using advanced palladium precatalysts with bulky, electron-rich phosphine ligands can accelerate the desired coupling, minimizing the time for the boronic acid to decompose.[2][5]
Q4: When should I choose a boronic acid ester (e.g., pinacol) over the free boronic acid?
A4: You should consider using a boronic acid pinacol ester when you observe significant protodeboronation with the free boronic acid, even after optimizing other reaction conditions like base and temperature. Pinacol esters are generally more stable and less prone to decomposition.[6] They are particularly useful for challenging couplings that require prolonged reaction times or higher temperatures. For exceptionally unstable substrates, converting to a MIDA boronate offers even greater stability and a more controlled release of the active boronic acid.[5]
Q5: How should I properly store and handle this compound to ensure its long-term stability?
A5: To maintain the quality of your boronic acid, proper storage and handling are essential. Boronic acids can dehydrate to form boroxines (cyclic trimers), a process that is often reversible with water.[8]
-
Storage: For long-term stability, store the solid compound at -20°C in a tightly sealed container to protect it from moisture and light.[8] For routine short-term use, storage at 2-8°C is acceptable.[8]
-
Handling: Handle the solid in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] When preparing solutions, use anhydrous solvents if the subsequent reaction conditions are anhydrous.
Troubleshooting Guide
Problem: Low yield in a Suzuki-Miyaura reaction with significant formation of 2-ethoxypyridine byproduct.
This workflow helps diagnose and solve issues related to protodeboronation.
Caption: A step-by-step workflow for troubleshooting low yields.
Data Presentation
The choice of base and the form of the boronic acid reagent are critical variables. The following tables summarize the expected outcomes based on established chemical principles.
Table 1: Qualitative Effect of Base Selection on Protodeboronation
| Base Category | Example Bases | Expected Rate of Protodeboronation | Recommended Use |
| Strong | NaOH, KOH, K₂CO₃ | High | Generally not recommended for sensitive substrates prone to protodeboronation.[2] |
| Mild | K₃PO₄, Cs₂CO₃, KF | Low to Moderate | Recommended starting point for minimizing protodeboronation.[7] |
| Very Mild | K₂HPO₄, NaHCO₃ | Low | Useful for extremely sensitive substrates, but may require a more active catalyst.[7] |
Table 2: Comparison of Boronic Acid Reagent Stability
| Boron Reagent Type | Relative Stability | Key Advantage | Typical Use Case |
| This compound | Low | High reactivity, commercially available.[9] | Optimized, fast reactions with mild conditions. |
| ...pinacol ester | Moderate | Increased stability, easy to handle, purifiable via chromatography.[6] | When the free acid shows decomposition; reactions requiring higher temperatures. |
| ...MIDA boronate | High | Exceptionally stable; provides slow, controlled release of boronic acid.[1][5] | For very challenging couplings with substrates that are highly prone to degradation. |
Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a robust starting point for coupling this compound while minimizing decomposition.
-
Reagent Preparation: In an oven-dried reaction vial, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon) for at least three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4.5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., dioxane/H₂O 10:1) via syringe. The final concentration should be ~0.1 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated block at a moderate temperature (e.g., 80°C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound pinacol ester
If protodeboronation remains a persistent issue, converting the boronic acid to its pinacol ester is a highly effective strategy.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a solvent that forms an azeotrope with water, such as toluene.
-
Reaction: Heat the mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap as it is formed. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude ester can often be used directly or purified by flash column chromatography on silica gel.
Visualization of Key Processes
Caption: Competing Suzuki coupling and protodeboronation pathways.
Caption: Key strategies for minimizing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
avoiding homocoupling of pyridinylboronic acids in Suzuki reactions
Troubleshooting Guide: Avoiding Homocoupling of Pyridinylboronic Acids
This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize the undesired homocoupling of pyridinylboronic acids during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem with pyridinylboronic acids?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid derivative react to form a symmetrical biaryl byproduct. This process consumes the pyridinylboronic acid, reduces the yield of the desired heteroaryl product, and complicates purification due to the structural similarity between the homocoupled product and the target molecule. Pyridinylboronic acids can be particularly susceptible to this side reaction under certain conditions.
Q2: What are the primary drivers of pyridinylboronic acid homocoupling?
A2: The main causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2][3] Pd(II) sources can also directly react with the boronic acid during the in-situ reduction to the active Pd(0) species, leading to the formation of the homocoupled product.[4][5]
Q3: How does the choice of palladium source affect homocoupling?
A3: The selection of the palladium source is critical. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ must be reduced to the active Pd(0) state in the reaction mixture. This reduction can proceed via the homocoupling of two boronic acid molecules, thus increasing the formation of the undesired dimer.[4][5] In contrast, using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help to minimize this side reaction as the catalyst is already in its active form.[1]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Absolutely. The base is necessary to activate the boronic acid for transmetalation.[6] However, the strength and type of base can impact the prevalence of side reactions. While strong bases can be effective, they may also promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[4]
Q5: How do ligands impact the suppression of homocoupling?
A5: Ligands play a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired reductive elimination step to form the cross-coupled product, thereby outcompeting the homocoupling pathway.[7][8] The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective.[9]
Q6: What is the role of the solvent in preventing homocoupling?
A6: The solvent system can significantly influence the reaction outcome.[10][11] Aprotic solvents like dioxane, THF, or toluene are commonly employed.[1][9] The addition of water is often necessary to dissolve the inorganic base, but the ratio of organic solvent to water can be critical.[12] In some cases, anhydrous conditions can be beneficial to suppress side reactions like protodeboronation, which can compete with both the desired reaction and homocoupling.[13]
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Bipyridine Product
| Potential Cause | Troubleshooting Recommendation |
| Oxygen Contamination | Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by performing at least three freeze-pump-thaw cycles.[1][8] Ensure the reaction is maintained under a positive pressure of an inert atmosphere. |
| Use of a Pd(II) Precatalyst | Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the in-situ reduction step that can lead to homocoupling.[1] If a Pd(II) source is necessary, consider the addition of a mild reducing agent. |
| Suboptimal Ligand Choice | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[8][14] These ligands can promote the desired cross-coupling pathway over homocoupling. |
| Inappropriate Base | Use a weaker inorganic base like K₃PO₄ or K₂CO₃ instead of strong bases like NaOH.[4] Ensure the base is finely powdered and dry for anhydrous reactions. |
Issue 2: Low Yield of the Desired Heteroaryl Pyridine Product
| Potential Cause | Troubleshooting Recommendation |
| Protodeboronation of Pyridinylboronic Acid | This side reaction, where the boronic acid group is replaced by a hydrogen atom, is common with heteroaryl boronic acids.[15] Consider using milder bases like KF or K₂CO₃.[13] Running the reaction under anhydrous conditions can also minimize this issue.[13] |
| Catalyst Deactivation | Ensure all reagents are pure and the solvent is dry. The heteroatom in pyridine can sometimes coordinate to the palladium center and inhibit catalysis.[16] The choice of ligand is crucial to prevent this. |
| Inefficient Transmetalation | The choice of base and solvent system is critical for activating the pyridinylboronic acid.[6][9] Ensure adequate mixing, especially in biphasic systems. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[8] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki Coupling of Pyridinylboronic Acids
-
Glassware and Reagent Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).[1]
-
Degassing Solvent: Degas the chosen solvent (e.g., dioxane/water mixture) by sparging with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.[1]
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), pyridinylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the phosphine ligand (e.g., SPhos, 1-5 mol%).[8]
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe. Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.5-2.5 mol% or a suitable precatalyst).[8]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Oxygen-mediated homocoupling pathway.[3]
Caption: A logical workflow for troubleshooting homocoupling.
Caption: Competing Suzuki coupling and homocoupling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Heteroaryl Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar heteroaryl boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of polar heteroaryl boronic acids so challenging?
Polar heteroaryl boronic acids present unique purification challenges due to a combination of factors:
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High Polarity: Their polar nature leads to strong interactions with stationary phases like silica gel, often resulting in streaking, poor separation, and low recovery during column chromatography.[1][2]
-
Instability: The carbon-boron bond in many heteroaryl boronic acids is susceptible to cleavage (protodeboronation), especially under acidic or basic conditions, or upon prolonged exposure to silica gel.[2][3][4]
-
Amphoteric Nature: The presence of both an acidic boronic acid group and a basic heteroaryl nitrogen atom can lead to complex acid-base behavior, complicating extractions and chromatography.
-
Formation of Boroxines: Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can complicate analysis and purification.[3]
Q2: My polar heteroaryl boronic acid is streaking badly on a silica gel column. What can I do?
Streaking on silica gel is a common issue. Here are several strategies to address this:
-
Use Boric Acid-Impregnated Silica Gel: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic acids and their esters, leading to improved peak shape and recovery.[5][6]
-
Switch to a Different Stationary Phase: Neutral alumina can be a less acidic alternative to silica gel and may reduce decomposition and streaking.[5][7] Reverse-phase chromatography (C18) can also be an option, although solubility in the mobile phase can be a challenge.[1][2]
-
Derivatize to a Less Polar Compound: Converting the boronic acid to a more stable and less polar boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, can significantly improve chromatographic behavior on standard silica gel.[5][8][9]
Q3: I am losing my compound during workup. What are some alternative purification strategies to chromatography?
If you are experiencing significant losses with chromatography, consider these non-chromatographic methods:
-
Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid. By treating the crude material with a base, the boronic acid forms a water-soluble boronate salt, which can be separated from non-acidic impurities. Subsequent acidification of the aqueous layer precipitates the purified boronic acid.[1][3]
-
Recrystallization/Trituration: For solid compounds, recrystallization from an appropriate solvent system can be a highly effective purification method.[3][7] If recrystallization is difficult, trituration with a solvent in which the impurities are soluble but the desired product is not can be a useful alternative.[1][2]
-
Formation of Diethanolamine (DEA) Adducts: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from solution. This adduct can be isolated by filtration and the pure boronic acid can be regenerated by treatment with acid.[1][2]
Troubleshooting Guides
Problem 1: Low Recovery and Decomposition during Silica Gel Chromatography
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant streaking of the product spot on TLC. | Strong interaction with acidic silanol groups on the silica surface. | 1. Add a small amount of a polar solvent like methanol or a modifier like acetic acid to the eluent. 2. Switch to boric acid-impregnated silica gel. 3. Use neutral alumina as the stationary phase.[5][7] |
| Disappearance of the product spot on TLC after spotting and letting it sit for a while. | On-plate decomposition (protodeboronation). | 1. Run the column immediately after spotting the TLC. 2. Consider derivatization to a more stable boronate ester.[5] |
| Low or no recovery of the product from the column. | Irreversible adsorption or decomposition on the column. | 1. Use a less polar eluent system to move the compound faster. 2. Employ a shorter silica gel column. 3. Switch to a less harsh purification method like acid-base extraction or recrystallization. |
Problem 2: Difficulty with Recrystallization
| Symptom | Potential Cause | Troubleshooting Steps |
| The compound oils out instead of crystallizing. | The solvent is too nonpolar or the cooling is too rapid. | 1. Try a more polar solvent or a solvent mixture. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath or freezer. 3. Add a seed crystal to induce crystallization.[3] |
| The compound does not crystallize even after cooling. | The solution is too dilute or supersaturation has not been reached. | 1. Scratch the inside of the flask with a glass rod to create nucleation sites.[3] 2. Reduce the solvent volume by gentle heating and then allow it to cool again. 3. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. |
| The purity of the compound does not improve significantly after recrystallization. | The impurities have similar solubility to the product. | 1. Try a different solvent or solvent system for recrystallization. 2. Consider a different purification technique, such as chromatography or derivatization. |
Purification Strategy Workflow
Caption: A decision-making workflow for selecting a suitable purification strategy for polar heteroaryl boronic acids.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from literature procedures.[10][11]
Materials:
-
Silica gel (for column chromatography)
-
Boric acid
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a suspension of silica gel in ethanol (e.g., 300 mL of silica gel in 550 mL of ethanol).
-
Add boric acid to the suspension (e.g., 28 g of boric acid for 300 mL of silica gel).
-
Stir the suspension at room temperature for 2 hours.
-
Filter the silica gel and wash it with ethanol (3 x 200 mL) to remove excess boric acid.
-
Dry the impregnated silica gel in a vacuum oven at 100-140°C for 48 hours before use.
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This protocol is based on general procedures described in the literature.[12][13][14]
Materials:
-
Crude polar heteroaryl boronic acid
-
Diethanolamine
-
Diethyl ether (or another suitable non-polar solvent)
-
Aqueous HCl (e.g., 1 M)
-
Ethyl acetate (or another suitable extraction solvent)
Procedure:
-
Adduct Formation:
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add a slight excess (1.1 equivalents) of diethanolamine to the solution.
-
Stir the mixture at room temperature. The DEA adduct will often precipitate as a white solid.
-
If precipitation is slow, cooling the mixture may be beneficial.
-
-
Isolation of the Adduct:
-
Collect the precipitated adduct by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove soluble impurities.
-
Dry the adduct under vacuum.
-
-
Regeneration of the Boronic Acid:
-
Suspend the purified DEA adduct in a biphasic mixture of ethyl acetate and water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3.
-
Stir the mixture vigorously until the solid dissolves.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
-
Protocol 3: Purification via Acid-Base Extraction
This is a general protocol that may require optimization for specific compounds.[3][15]
Materials:
-
Crude polar heteroaryl boronic acid
-
An organic solvent (e.g., ethyl acetate, diethyl ether)
-
Aqueous base (e.g., 1 M NaOH, saturated NaHCO₃)
-
Aqueous acid (e.g., 1 M HCl)
Procedure:
-
Dissolve the crude boronic acid in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt. Non-acidic impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with an aqueous acid (e.g., 1 M HCl) to precipitate the purified boronic acid.
-
Extract the precipitated boronic acid back into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Polar Heteroaryl Boronic Acid
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Advantages | Disadvantages |
| Standard Silica Gel Chromatography | 20-60 | 80-95 | Well-established technique. | Prone to streaking, decomposition, and low recovery.[1][2] |
| Boric Acid-Impregnated Silica Gel Chromatography | 50-85 | 90-98 | Reduces streaking and decomposition.[5][6] | Requires preparation of the stationary phase. |
| Recrystallization | 40-90 | >98 | Can provide very high purity. | Only suitable for solids; finding a good solvent can be challenging.[2][3] |
| Acid-Base Extraction | 60-95 | 90-98 | Scalable and avoids chromatography. | Impurities with similar acidity/basicity will not be removed.[1][3] |
| Diethanolamine Adduct Formation | 70-95 (overall) | >98 | Often yields highly pure, crystalline material.[1][2] | Requires an additional reaction and deprotection step. |
| MIDA Boronate Ester Formation and Chromatography | 80-95 (overall) | >98 | MIDA esters are very stable to chromatography.[8][9] | Requires derivatization and subsequent deprotection. |
Visualization of Purification Strategies
Caption: An overview of direct purification methods versus purification via derivatization for polar heteroaryl boronic acids.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification of 2-Ethoxypyridine-4-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Ethoxypyridine-4-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the synthetic route. For this compound, which is typically synthesized via a Miyaura borylation or lithiation-borylation of a corresponding halo-ethoxypyridine, likely impurities include:
-
Starting materials: Unreacted 4-bromo-2-ethoxypyridine or other halo-precursors.
-
Homocoupling byproducts: Dimerization of the boronic acid or the starting halide.
-
Protodeboronation product: 2-ethoxypyridine, where the boronic acid group is replaced by a hydrogen atom.[1] This is a common side reaction for boronic acids.[1]
-
Boroxine: A cyclic trimeric anhydride formed by the dehydration of the boronic acid.[2] This is often in equilibrium with the boronic acid in the presence of moisture.[2]
Q2: My NMR spectrum of the purified product looks complex and shows broad peaks. What could be the issue?
A2: This is a common issue with boronic acids due to the formation of boroxines (cyclic trimers), which can lead to complex or broad NMR spectra.[3] To obtain a cleaner spectrum, you can try dissolving the sample in a coordinating solvent like DMSO-d₆ or methanol-d₄, which will break up the boroxine.[4] Alternatively, converting a small sample to its pinacol ester can also provide a sharper NMR spectrum.[5]
Q3: What is the general stability of this compound and what are the optimal storage conditions?
A3: Boronic acids, in general, are susceptible to degradation through pathways like dehydration to boroxines, oxidation, and protodeboronation.[6][7] The stability is influenced by pH, temperature, and the presence of metals.[1] For long-term storage, it is recommended to keep this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For routine use, storage at 2-8°C is suitable for shorter periods.
Q4: Can I use reversed-phase HPLC for the purification of this compound?
A4: Yes, reversed-phase HPLC can be an effective method for purifying polar compounds like boronic acids. A C18 column with a mobile phase of water (often with a modifier like formic acid or ammonium acetate) and acetonitrile is a good starting point. It is particularly useful for removing less polar impurities.
Troubleshooting Guides
Issue 1: Low yield after column chromatography on silica gel.
| Possible Cause | Troubleshooting Steps |
| Product degradation on acidic silica gel | Pyridine-containing compounds can interact strongly with the acidic surface of silica gel, leading to streaking and degradation. Neutralize the silica gel by pre-treating it with a solution of ~1% triethylamine in your eluent. Alternatively, use neutral alumina for chromatography.[8] |
| Product is too polar and is not eluting | Increase the polarity of your eluent system. A gradient elution from a non-polar solvent (e.g., hexanes/ethyl acetate) to a more polar system (e.g., dichloromethane/methanol) may be necessary. |
| Irreversible binding to the stationary phase | If the product is strongly binding, consider switching to a different stationary phase like alumina or using reversed-phase chromatography. |
Issue 2: Presence of 2-ethoxypyridine (protodeboronation byproduct) in the final product.
| Possible Cause | Troubleshooting Steps |
| Harsh acidic or basic conditions during workup or purification | Protodeboronation can be catalyzed by acid or base.[1] Maintain a neutral pH during aqueous workup if possible. Avoid prolonged exposure to strong acids or bases. |
| Suboptimal reaction conditions | The choice of base and solvent in the preceding reaction (e.g., Suzuki-Miyaura coupling) can influence the rate of protodeboronation.[1] Ensure the reaction is carried out under an inert atmosphere to minimize oxidative degradation pathways that can also lead to this byproduct. |
| Co-elution during chromatography | The polarity of 2-ethoxypyridine may be close to the desired product. Optimize your chromatographic conditions with a shallow gradient to improve separation. |
Issue 3: Difficulty in removing the boroxine form.
| Possible Cause | Troubleshooting Steps |
| Anhydrous conditions used for purification and storage | The boroxine is favored under anhydrous conditions. The presence of water will shift the equilibrium back to the boronic acid.[2] |
| Conversion back to boronic acid | To convert the boroxine back to the boronic acid, you can recrystallize from an aqueous solvent system or stir a slurry of the material in a mixture of an organic solvent (like diethyl ether) and water.[2] |
Quantitative Data on Purification Methods
The following table provides representative data for common purification methods for arylboronic acids. The actual yields and purity will vary depending on the specific impurities and experimental conditions.
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | >99% | 50-80% | Scalable, can provide very high purity. | Requires finding a suitable solvent, potential for significant product loss in the mother liquor.[8] |
| Silica Gel Chromatography | 95-99% | 60-90% | Good for removing a wide range of impurities. | Can be time-consuming, potential for product degradation on acidic silica. |
| Acid-Base Extraction | Variable | Variable | Effective for removing acidic or basic impurities. | May not be effective against neutral impurities like homocoupling byproducts.[9] |
| Preparative HPLC | >99% | 40-70% | Excellent for separating complex mixtures and achieving very high purity. | Expensive, not easily scalable. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes) at room temperature and at boiling. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Flash Chromatography
This protocol is a general guideline for the purification of this compound.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This is the dry-loading method.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane).
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling with 2-Ethoxypyridine-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 2-Ethoxypyridine-4-boronic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?
Answer: Low yields with heteroaromatic boronic acids like this compound are a common challenge and can stem from several factors. The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2] This is a well-documented issue, often referred to as the "2-pyridyl problem".[2][3]
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[1][4] Pyridine boronic acids are known to be susceptible to this decomposition pathway.[3][5]
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can occur, often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[4]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent. An inappropriate combination can lead to poor yields.
Question 2: I am observing significant amounts of a deborylated byproduct. How can I minimize protodeboronation?
Answer: Protodeboronation is a common issue with pyridylboronic acids.[3][5] To mitigate this side reaction, consider the following strategies:
-
Use of Anhydrous Solvents: Minimizing the amount of water in the reaction can suppress this hydrolysis-dependent side reaction. However, a small amount of water can sometimes be beneficial for the solubility of the base and the overall reaction rate.[6]
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation. Weaker bases or non-aqueous bases might be beneficial.
-
Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from premature decomposition.[4][7] These derivatives can be more resistant to protodeboronation.[4]
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of protodeboronation relative to the desired coupling reaction.
Question 3: My starting materials are largely unreacted. How can I improve the conversion rate?
Answer: Low conversion suggests that the catalytic cycle is inefficient. To improve reactivity, especially if you are using a less reactive aryl chloride as a coupling partner, consider these adjustments:
-
Employ Highly Active Catalyst Systems: Use specialized, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[4][8] These ligands can stabilize the palladium catalyst and promote the oxidative addition step.[4] N-heterocyclic carbene (NHC) ligands can also be effective.[4]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the C-X bond.[4] However, be mindful that this can also increase the rate of side reactions.[4]
-
Select an Appropriate Base: A strong base is often necessary to activate the boronic acid for transmetalation.[4] Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings.[4]
Question 4: How do I choose the right catalyst, base, and solvent for my reaction?
Answer: The optimal combination of catalyst, base, and solvent is highly substrate-dependent. Below are some general guidelines and starting points for optimization.
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound, based on data from analogous pyridylboronic acid couplings.[9]
Table 1: Recommended Catalysts, Ligands, and Bases
| Catalyst Precursor | Ligand (if applicable) | Base | Typical Mol % (Catalyst) |
| Pd(PPh₃)₄ | - | K₃PO₄, Na₂CO₃, Cs₂CO₃ | 2-5 |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃, SPhos, XPhos | K₃PO₄, KF | 1-3 |
| Pd(OAc)₂ | PPh₃, PCy₃, Buchwald Ligands | K₂CO₃, CsF | 2-5 |
| PdCl₂(dppf) | - | Na₂CO₃, K₃PO₄ | 3-5 |
Table 2: Recommended Solvents and Temperatures
| Solvent | Typical Temperature (°C) | Notes |
| 1,4-Dioxane | 80 - 110 | Often used with aqueous base solutions. |
| Toluene | 80 - 110 | Good for anhydrous conditions. |
| Tetrahydrofuran (THF) | Room Temp. - 65 | Lower boiling point, suitable for more reactive substrates. |
| Dimethylformamide (DMF) | 80 - 120 | Can aid in solubility but may be difficult to remove. |
| Acetonitrile/Water | 60 - 80 | A common mixture for many Suzuki couplings. |
Frequently Asked Questions (FAQs)
Q1: Should I degas my reaction mixture?
A1: Yes, it is highly recommended to degas the reaction mixture thoroughly. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of the boronic acid.[4] Degassing can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding the catalyst or by using the freeze-pump-thaw method.
Q2: My this compound is old. Could this be the problem?
A2: Possibly. Boronic acids can degrade over time, especially if not stored properly under inert and dry conditions.[10] It is advisable to use fresh or properly stored boronic acid. If in doubt, you can try converting it to its corresponding pinacol ester, which is generally more stable.[4]
Q3: Can I use an aryl chloride as a coupling partner?
A3: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides.[11] To achieve good yields with aryl chlorides, you will likely need to use a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, and potentially higher reaction temperatures.[4]
Q4: What is the role of water in the reaction?
A4: Water can play several roles. It can help to dissolve the inorganic base, which is often necessary for the reaction to proceed.[12] It can also influence the speciation of the boronic acid and may participate in the transmetalation step.[6] However, an excess of water can promote protodeboronation.[4] The optimal amount of water is substrate-dependent and may require empirical optimization.
Mandatory Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. It should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (3 mol%), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the indicated time (typically 2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions with 2-Pyridyl Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side reactions of 2-pyridyl boronic acids in cross-coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions involving 2-pyridyl boronic acids, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Solution |
| Protodeboronation of the 2-pyridyl boronic acid. [1][2][3] This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[2] 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway.[2] | - Use a stable boronic acid derivative: Employ pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, or N-phenyldiethanolamine (PDEA) boronates which are more stable than the free boronic acid.[1][2][4] - Optimize the base: The choice of base is critical. Weaker bases like KF or NaHCO₃ can sometimes be more effective than strong bases.[5] For MIDA boronates, K₃PO₄ is often used.[2] - Control the pH: 2-Pyridyl boronic acids are prone to rapid protodeboronation under neutral pH conditions due to the formation of a reactive zwitterionic species.[3] Both acidic and basic conditions can slow down this decomposition.[3] - Use anhydrous conditions: The presence of water can accelerate protodeboronation.[5] - Lower the reaction temperature: Higher temperatures can increase the rate of protodeboronation.[2] |
| Catalyst deactivation. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[6] | - Choose an appropriate ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can shield the metal center and improve catalyst performance.[7] - Increase catalyst loading: A modest increase in the catalyst amount may improve the reaction rate.[2] |
| Inefficient transmetalation. The transfer of the pyridyl group from boron to palladium can be slow.[8] | - Use a more reactive boronic acid derivative: Lithium triisopropyl 2-pyridylboronates have shown to be effective.[5] - Additives: The addition of copper(I) salts can sometimes promote the reaction, possibly by facilitating transmetalation.[9] |
Issue 2: Formation of Homocoupling Byproduct (Bipyridine)
| Potential Cause | Troubleshooting Solution |
| Presence of oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.[2][5] | - Thoroughly degas all solvents and reagents: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon or nitrogen).[5] - Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas.[5] |
| Inefficient reduction of Pd(II) precatalyst. If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, it can promote homocoupling.[7] | - Use a Pd(0) source: Consider using a catalyst like Pd(PPh₃)₄. - Choose an efficient precatalyst system. |
Frequently Asked Questions (FAQs)
Q1: Why are 2-pyridyl boronic acids so challenging to use in Suzuki-Miyaura coupling?
A1: 2-Pyridyl boronic acids are notoriously unstable and prone to several side reactions that can significantly lower the yield of the desired product.[10][11] The primary challenge is their high susceptibility to protodeboronation, the cleavage of the carbon-boron bond by a proton source, especially under the basic and often aqueous conditions of the Suzuki-Miyaura reaction.[2][3] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is an undesired side reaction where the carbon-boron bond of the 2-pyridyl boronic acid is replaced by a carbon-hydrogen bond, leading to the formation of pyridine as a byproduct and a reduction in the yield of the cross-coupled product.[2][3] This reaction is particularly rapid for 2-pyridyl boronic acids under neutral pH conditions due to the formation of a reactive zwitterionic intermediate.[3]
To minimize protodeboronation, you can:
-
Use stable derivatives: Employing boronic esters like pinacol esters or MIDA boronates can significantly improve stability.[2][12]
-
Control reaction conditions: Using anhydrous solvents, milder bases (e.g., KF, NaHCO₃), and lower reaction temperatures can reduce the rate of this side reaction.[2][5]
-
Optimize pH: Both acidic and strongly basic conditions can suppress the formation of the reactive zwitterionic species and thus slow down protodeboronation.[3]
Q3: What is the role of the base in the Suzuki-Miyaura coupling of 2-pyridyl boronic acids?
A3: The base plays a crucial role in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7] However, the choice of base is critical as strongly basic conditions can also promote protodeboronation.[2] Therefore, a careful screening of bases is often necessary to find the optimal balance between activating the boronic acid for cross-coupling and minimizing its decomposition. Common bases used include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[7][13]
Q4: Can additives improve the outcome of the reaction?
A4: Yes, additives can sometimes have a positive effect. For instance, the addition of copper(I) or copper(II) salts has been shown to promote the cross-coupling of 2-pyridyl boronic acid derivatives, potentially by facilitating the transmetalation step.[9][12]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Bromide [2][12]
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), palladium precatalyst (e.g., XPhos-Pd-G3, 5 mol%), copper(II) acetate (Cu(OAc)₂, 50 mol%), and anhydrous potassium phosphate (K₃PO₄, 5.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve the desired concentration (e.g., 0.125 M with respect to the aryl halide).
-
Add diethanolamine (1.0 equiv) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 24 hours).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of protodeboronation of 2-pyridyl boronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Ethoxypyridine-4-boronic acid pinacol ester
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers and scientists working with the hydrolysis of 2-ethoxypyridine-4-boronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for hydrolyzing this compound pinacol ester?
Standard hydrolysis of aryl boronic acid pinacol esters typically involves acidic or basic conditions. However, pinacol esters are known to be relatively stable, and forcing conditions may be required.[1] For pyridine boronic esters, stability is a key concern, as the pyridine ring can influence reactivity and side reactions.
A common approach involves stirring the ester in a solvent mixture, such as THF/water or acetone/water, with an acid like HCl or a base like NaOH. Another mild method involves transesterification with a different diol followed by hydrolysis, which can sometimes provide cleaner results.[2][3]
Q2: How can I monitor the progress of the hydrolysis reaction?
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). The boronic acid product is typically more polar and will have a lower Rf value than the starting pinacol ester. Staining with potassium permanganate can help visualize the spots.
-
LC-MS: This is the most reliable method. It allows for the direct observation of the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This technique can also identify potential side products.
Q3: The hydrolysis is incomplete or very slow. What can I do to drive it to completion?
If the reaction is sluggish, consider the following adjustments:
-
Increase Temperature: Gently heating the reaction mixture can often accelerate the hydrolysis. However, be cautious, as elevated temperatures can also promote side reactions like protodeboronation.
-
Modify pH: If using acidic conditions (e.g., HCl), increasing the acid concentration may help. For basic hydrolysis, a stronger base or higher concentration may be necessary.
-
Change the Solvent System: Increasing the proportion of water in the solvent mixture can sometimes favor hydrolysis.
-
Alternative Reagents: Consider a two-step deprotection method, such as transesterification with diethanolamine, followed by a milder hydrolysis step.[2][4] This can be more effective than direct hydrolysis.
Q4: I'm observing significant protodeboronation (loss of the C-B bond). How can I minimize this side reaction?
Protodeboronation is a common side reaction for boronic acids, especially with electron-rich or heteroaromatic systems, and can be promoted by harsh acidic or basic conditions and heat.[5][6]
-
Use Milder Conditions: Avoid excessively strong acids or bases and high temperatures.
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor decomposition.
-
Consider an Alternative Protecting Group: For future syntheses, if protodeboronation is a persistent issue, using a more labile protecting group than pinacol, such as an N-methyliminodiacetic acid (MIDA) ester, could be an option. MIDA boronates are known to be stable but can release the boronic acid under specific, mild conditions.[7][8] 4-pyridinylboronic acids generally show good stability, but care should always be taken.
Q5: The workup and purification of the final boronic acid are difficult. What are the best practices?
Purifying boronic acids can be challenging due to their polarity and tendency to form trimolecular anhydrides (boroxines).[1][9]
-
Aqueous Workup: After hydrolysis, carefully neutralize the reaction mixture. The pH should be adjusted to be slightly acidic to ensure the boronic acid is protonated.
-
Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.
-
Chromatography: Column chromatography on silica gel can be used, but boronic acids can sometimes streak or decompose.[9] Pre-treating the silica gel with boric acid has been reported to improve purification of boronic esters and may be helpful for the acids as well.[1][10] Reverse-phase chromatography (C18) is another option for polar compounds.[4][9]
-
Recrystallization: If the boronic acid is a solid, recrystallization from a suitable solvent (e.g., water, ethanol/water) can be an effective purification method.[4][11]
-
Diethanolamine Adduct Formation: The crude boronic acid can be reacted with diethanolamine to form a stable, often crystalline adduct. This adduct can be purified by recrystallization and the free boronic acid can be regenerated by treatment with acid.[4][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | Insufficiently strong acid/base. Low temperature. Ester is too stable under the current conditions. | Increase concentration of acid/base. Gently heat the reaction (e.g., to 40-50 °C). Extend the reaction time. Switch to a different hydrolysis protocol (e.g., two-step via diethanolamine adduct).[2] |
| Significant Protodeboronation | Reaction conditions are too harsh (strong acid/base, high heat). Prolonged reaction time. The specific substrate is prone to this side reaction.[5] | Use milder reagents (e.g., weaker acid, buffer system). Reduce the reaction temperature. Monitor carefully and stop the reaction as soon as it is complete. Consider using the pinacol ester directly in the subsequent reaction if possible (e.g., some Suzuki couplings).[12] |
| Formation of Boroxine | Water was removed during workup/purification (e.g., azeotroping). This is a natural equilibrium for boronic acids. | Boroxine formation is reversible. Ensure the presence of water to favor the boronic acid form. It often does not interfere with subsequent reactions like Suzuki coupling. |
| Difficulty Isolating Product | Product is highly water-soluble. Product is an oil or difficult to crystallize. Emulsion formation during extraction. | Saturate the aqueous layer with NaCl (brine) before extraction to reduce the product's solubility. Lyophilize (freeze-dry) the aqueous solution if the product is very polar. Attempt to form a crystalline adduct with diethanolamine for easier handling and purification.[9] For emulsions, add more brine or filter the mixture through celite. |
| Streaking on Silica Gel Column | The boronic acid is interacting strongly with the acidic silica. Decomposition on the column. | Deactivate the silica gel by pre-treating it with a small amount of acid (e.g., boric acid) in the eluent.[10] Use a different stationary phase like neutral alumina or C18 reverse-phase silica.[11] |
Experimental Protocols
Protocol 1: General Acidic Hydrolysis
-
Dissolution: Dissolve the this compound pinacol ester (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acidification: Add 2M aqueous hydrochloric acid (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visual Diagrams
Reaction Workflow
Caption: General experimental workflow for the hydrolysis of the pinacol ester.
Troubleshooting Logic
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Pyridinylboronic Acids in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of pyridinylboronic acids in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for pyridinylboronic acids in solution?
A1: The main degradation pathway for pyridinylboronic acids, especially for the 2-pyridinyl isomer, is protodeboronation.[1][2] This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly in the presence of aqueous bases.[3]
Q2: How does the position of the boronic acid group on the pyridine ring affect its stability?
A2: The position of the boronic acid group significantly impacts stability. 2-Pyridinylboronic acid is notoriously unstable and undergoes rapid protodeboronation.[1][2] In contrast, 3- and 4-pyridinylboronic acids are considerably more stable under similar conditions.[1][2]
Q3: What are the key factors that influence the rate of protodeboronation?
A3: The rate of protodeboronation is influenced by several factors, including:
-
pH: 2-Pyridinylboronic acid shows rapid degradation at neutral pH, while its stability increases at higher pH.[1][2]
-
Temperature: Higher temperatures can accelerate the rate of degradation.[1]
-
Solvent: The choice of solvent can impact stability, with aqueous conditions often promoting protodeboronation.
-
Presence of a base: Bases are essential for activating the boronic acid in Suzuki-Miyaura coupling but can also promote protodeboronation.[3][4]
Q4: What are the most effective strategies to improve the stability of pyridinylboronic acids?
A4: Several strategies can be employed to enhance stability:
-
Use of boronic acid derivatives: Converting the boronic acid to a more stable form, such as an N-methyliminodiacetic acid (MIDA) boronate or an N-phenyldiethanolamine (PDEA) boronate, is a highly effective approach.[1][5][6] These derivatives are often crystalline, air-stable solids that can be used directly in reactions.
-
In situ generation: Generating the pyridinylboronic acid in the reaction mixture immediately before its use can minimize degradation.
-
Optimized reaction conditions: Careful selection of the base, solvent, and temperature for reactions like Suzuki-Miyaura coupling can help to minimize degradation while promoting the desired reaction.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with pyridinylboronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Suggested Solution |
| Protodeboronation of the pyridinylboronic acid | - Convert the pyridinylboronic acid to a more stable MIDA or PDEA boronate.[1][5] - Use anhydrous and thoroughly degassed solvents.[3] - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) as some may be less prone to causing protodeboronation.[3] - Lower the reaction temperature if possible.[3] |
| Catalyst Deactivation | - The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[3] - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center.[3] |
| Inefficient Oxidative Addition (especially with chloro-pyridines) | - Switch to a more active catalyst system, such as a palladacycle precatalyst.[4] - Increase the reaction temperature.[3] |
| Presence of Oxygen | - Thoroughly degas all solvents and reagents.[3][4] - Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[3][4] |
Issue 2: Formation of Homocoupling Byproducts
| Potential Cause | Suggested Solution |
| Presence of Oxygen or Pd(II) species | - Ensure the reaction is meticulously degassed.[3] - Use a Pd(0) source or an efficient precatalyst system to minimize the presence of Pd(II).[3] |
| Inefficient Transmetalation | - Optimize the choice and amount of base to ensure efficient formation of the boronate species.[3] |
Data Presentation
Table 1: Comparative Stability of Pyridinylboronic Acid Isomers
| Isomer | Condition | Half-life (t½) | Reference |
| 2-Pyridinylboronic acid | pH 7, 70 °C | ~ 25-50 seconds | [1][2][7] |
| 3-Pyridinylboronic acid | pH 12, 70 °C | > 1 week | [1][2][7] |
| 4-Pyridinylboronic acid | pH 12, 70 °C | > 1 week | [1][2][7] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Pyridinylboronic Acid Degradation by HPLC-UV
This protocol describes a general method for monitoring the degradation of pyridinylboronic acids over time.
-
Preparation of Stock Solution: Prepare a stock solution of the pyridinylboronic acid in an appropriate organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Reaction Buffer: Prepare the desired aqueous buffer solution (e.g., phosphate buffer for a specific pH).
-
Initiation of Degradation Study:
-
In a thermostated vial, add a known volume of the reaction buffer.
-
At time zero, add a small aliquot of the pyridinylboronic acid stock solution to the buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Maintain the solution at a constant temperature (e.g., 70 °C).
-
-
Sample Collection: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Sample Quenching (if necessary): Immediately quench the degradation by diluting the aliquot in a cold mobile phase or a suitable solvent to stop the reaction.
-
HPLC Analysis:
-
Inject the quenched sample into an HPLC system equipped with a UV detector.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the pyridinylboronic acid has strong absorbance (e.g., determined by UV scan).
-
-
-
Data Analysis:
-
Quantify the peak area of the pyridinylboronic acid at each time point.
-
Plot the natural logarithm of the peak area (or concentration) versus time.
-
The degradation rate constant (k) can be determined from the slope of the line for a first-order reaction. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Protocol 2: General Procedure for Monitoring Pyridinylboronic Acid Degradation by ¹H NMR
This protocol provides a general method for observing the degradation of pyridinylboronic acids in real-time.
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the pyridinylboronic acid in a deuterated solvent mixture (e.g., D₂O/dioxane-d₈).
-
Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TSPA) for quantitative analysis.
-
-
pH Adjustment (if required): Adjust the pD of the solution by adding small amounts of NaOD or DCl.
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (time = 0) at a controlled temperature.
-
Continue to acquire spectra at regular intervals.
-
Typical Acquisition Parameters:
-
Sufficient number of scans for good signal-to-noise.
-
A relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate integration.
-
-
-
Data Analysis:
-
Integrate the signals corresponding to the pyridinylboronic acid and the protodeboronated pyridine product relative to the internal standard.
-
Plot the concentration of the pyridinylboronic acid versus time to determine the degradation kinetics.
-
Protocol 3: Preparation of N-phenyldiethanolamine (PDEA) Pyridinylboronate Esters
This procedure provides a method for synthesizing more stable PDEA esters from pyridinylboronic acids.
-
Reaction Setup: In a round-bottom flask, dissolve the pyridinylboronic acid (1.0 equiv) and N-phenyldiethanolamine (1.0 equiv) in a suitable solvent such as toluene.
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux to azeotropically remove the water formed during the esterification.
-
Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by techniques like TLC or NMR.
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the crystalline PDEA boronate ester.
-
Visualizations
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with Pyridyl Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Suzuki-Miyaura cross-coupling reactions involving pyridyl boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with pyridyl boronic acids, particularly 2-pyridylboronic acid, so challenging?
Suzuki couplings involving pyridyl boronic acids are notoriously difficult due to a combination of factors, often referred to as the "2-pyridyl problem".[1][2][3] The primary challenges include:
-
Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid.[4][5] 2-Pyridylboronic acids are especially susceptible to this decomposition.[1][6]
-
Catalyst Deactivation: The basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[7][8]
-
Inefficient Transmetalation: The transfer of the pyridine group from the boronic acid to the palladium complex can be slow, particularly for electron-deficient heteroaryl boron compounds.[7]
Q2: What is protodeboronation and why is it the most significant problem?
Protodeboronation is the hydrolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5][7] This side reaction reduces the yield of the desired coupled product and generates a byproduct that can complicate purification.[6]
For 2-pyridylboronic acid, the mechanism is unique. Under neutral pH conditions, it can form a highly reactive zwitterionic intermediate that rapidly fragments, leading to the protodeboronated pyridine product.[5][6] Counterintuitively, both acidic and basic conditions can slow this specific decomposition pathway by shifting the equilibrium away from the zwitterion.[4][6]
Q3: What are the other common side reactions and how can I minimize them?
Besides protodeboronation, the most common side reaction is homocoupling , which is the self-coupling of the boronic acid to form a bipyridine byproduct or the coupling of two aryl halides.[7] This is often promoted by the presence of oxygen.[4][9]
Minimization Strategies for Homocoupling:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a nitrogen or argon atmosphere to prevent catalyst oxidation.[4][7]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[4]
-
Optimize Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.[4]
Troubleshooting Guide: Low or No Yield
This guide addresses the common issue of low or no product yield and provides actionable solutions.
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// Path 2: Starting Material Remains sm_remains [label="No"]; catalyst_issue [label="Catalyst/Ligand Inactive?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution_catalyst [label="Solution:\n- Use bulky, electron-rich ligand\n (e.g., SPhos, XPhos)\n- Increase catalyst loading\n- Use fresh catalyst/ligand", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; conditions_issue [label="Reaction Conditions\nSuboptimal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution_conditions [label="Solution:\n- Increase temperature (for Ar-Cl)\n- Screen different bases/solvents\n- Ensure base is soluble/active", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_sm; check_sm -> side_products [label="Yes"]; check_sm -> catalyst_issue [label="No"];
side_products -> protodeboronation [label="Yes"]; protodeboronation -> solution_proto; side_products -> homocoupling [label="No,\nHomocoupling"]; homocoupling -> solution_homo;
catalyst_issue -> solution_catalyst [label="Yes"]; catalyst_issue -> conditions_issue [label="No"]; conditions_issue -> solution_conditions [label="Yes"]; }
Caption: A workflow diagram for troubleshooting low-yield Suzuki reactions.
Detailed Solutions & Recommendations
Issue 1: Protodeboronation is the Major Side Reaction
This is the most common failure mode, especially with 2-pyridylboronic acids.
// Invisible edge for layout protodeboronated -> inactive_complex [style=invis]; }
Caption: The "2-Pyridyl Problem": Protodeboronation and Catalyst Inhibition.
Solution: The most effective strategy is to avoid using the free boronic acid. Instead, use a more stable derivative.[7]
| Boron Reagent | Structure Type | Stability & Characteristics |
| Boronic Acid | R-B(OH)₂ | Prone to protodeboronation, especially 2-pyridyl derivatives.[4][6] |
| Pinacol Ester | R-B(pin) | More robust and stable than the corresponding boronic acids; a common alternative.[7] |
| MIDA Boronate | R-B(MIDA) | Highly stable, often crystalline solids.[6] Ideal for "slow-release" strategies where the active boronic acid is generated in situ at a low concentration, minimizing decomposition.[6][10][11] |
| Organotrifluoroborate | R-BF₃K | Offer increased stability and can be effective at suppressing protodeboronation.[6] |
Recommendation: For challenging couplings, begin with the MIDA boronate ester of the pyridyl substrate.
Issue 2: Starting Material Remains (Reaction Stalled)
If starting materials are largely unreacted, the catalytic cycle is likely inhibited or too slow.
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// Invisible nodes for labels aryl_halide [label="R¹-X", shape=none, fontcolor="#202124"]; boronate [label="[R²-B(OR)₃]⁻", shape=none, fontcolor="#202124"];
// Problem Nodes problem1 [label="Problem: Slow for Ar-Cl\nInhibited by Pyridine-N", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124", fontsize=8]; problem2 [label="Problem: Slow for Pyridyls\nBase choice is critical", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124", fontsize=8];
// Edges pd0 -> ox_add [dir=none]; ox_add -> pd2_halide; pd2_halide -> transmetal [dir=none]; transmetal -> pd2_aryl; pd2_aryl -> red_elim [dir=none]; red_elim -> product; product -> pd0 [style=dashed];
// Input/Output Edges aryl_halide -> ox_add; boronate -> transmetal;
// Problem Edges ox_add -> problem1 [dir=none, style=dashed, color="#EA4335"]; transmetal -> problem2 [dir=none, style=dashed, color="#EA4335"]; }
Caption: The Suzuki catalytic cycle, highlighting problematic steps for pyridyl couplings.
Solutions:
-
Optimize the Catalyst System:
-
Ligand Choice: For unreactive electrophiles (e.g., 2-chloropyridines) or when catalyst inhibition is suspected, use bulky, electron-rich phosphine ligands.[7] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective as they stabilize the palladium catalyst and promote the difficult oxidative addition step.[7][8]
-
Catalyst Loading: If the reaction is sluggish, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may improve conversion.[4]
-
Catalyst Quality: Always use fresh, high-purity catalyst and ligands. Some phosphine ligands are air-sensitive.[4]
-
-
Optimize Reaction Conditions:
-
Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[7][12] For challenging couplings with aryl chlorides, a strong base like potassium phosphate (K₃PO₄) is often effective.[7] For substrates with base-sensitive functional groups, milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are recommended.[12][13]
-
Temperature: Increasing the temperature can help overcome the high activation energy for the oxidative addition of C-Cl bonds. However, this may also increase the rate of side reactions.[7]
-
Experimental Protocols
General Protocol for Suzuki Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Halide
This protocol is a robust starting point for challenging couplings where protodeboronation is a primary concern.[4] It should be optimized for specific substrates.
Materials:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Aryl halide (Cl, Br, or I) (1.0 equiv)
-
XPhos-Pd-G3 (or other suitable Pd-precatalyst) (5 mol %)
-
Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Copper(II) acetate (Cu(OAc)₂) (50 mol %)
-
Diethanolamine (DEA) (1.0 equiv)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, aryl halide, XPhos-Pd-G3, Cu(OAc)₂, and anhydrous K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for at least 15 minutes to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 to 0.2 M with respect to the aryl halide.
-
Add diethanolamine via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Couplings with Nitrogen-Containing Heterocyles
Welcome to the technical support center for troubleshooting cross-coupling reactions involving nitrogen-containing heterocycles. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: Why are nitrogen-containing heterocycles so problematic in palladium-catalyzed cross-coupling reactions?
A1: The core issue is the Lewis basic nitrogen atom present in the heterocycle (e.g., pyridines, imidazoles, quinolines). This nitrogen can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][2] This process, often called "catalyst poisoning," effectively removes the catalyst from the reaction cycle, leading to low or no product yield.[1]
Q2: What is the primary mechanism of catalyst deactivation by N-heterocycles?
A2: The primary deactivation pathway is the coordination of the nitrogen's lone pair of electrons to the electron-deficient palladium center. This is particularly problematic for the active Pd(0) species. The resulting Pd(0)-heterocycle complex can be too stable to participate in the crucial oxidative addition step of the catalytic cycle. Furthermore, these heterocycles can also stabilize palladium in the Pd(II) oxidation state, hindering the final reductive elimination step.
Q3: Are all nitrogen heterocycles equally problematic?
A3: No, the inhibitory effect varies. Heterocycles where the nitrogen atom is sterically accessible and electronically rich are typically more potent catalyst poisons. For example, pyridine is a well-known inhibitor. The position of the leaving group on a heterocyclic ring also matters; 2-halopyridines are often more challenging than 3- or 4-halopyridines because the nitrogen is ortho to the reaction center, facilitating intramolecular coordination to the palladium after oxidative addition.[3]
Q4: Besides catalyst poisoning, what other common side reactions should I be aware of?
A4: Other common issues include:
-
Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid/ester, where the boron group is replaced by a hydrogen atom. This is common when using aqueous bases.[1][3][4]
-
Homocoupling: The self-coupling of the boronic acid or aryl halide. This can be promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[1][3]
-
Palladium Black Formation: The precipitation of black, elemental palladium indicates catalyst decomposition and aggregation.[2] This is a clear sign of catalyst instability.
Troubleshooting Guide
This guide is organized by common experimental observations.
Observation 1: Low to No Conversion / Reaction Stalls
Your reaction starts but stops at low conversion, or fails to start at all. Starting material is largely unreacted.
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | The N-heterocycle is binding to and deactivating the palladium catalyst.[1][2] |
| Inefficient Oxidative Addition | The C-X (especially C-Cl) bond of the heterocycle is difficult to break. This is a common rate-limiting step.[2] |
| Poor Reagent Quality | Boronic acids can degrade over time; solvents may contain oxygen or water.[2][4] |
| Suboptimal Base/Solvent | The chosen base may not be effective or may contribute to side reactions like protodeboronation.[1][3] |
Observation 2: Formation of Black Precipitate (Palladium Black)
Your reaction mixture turns black, and a precipitate forms.
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | The active Pd(0) species is unstable under the reaction conditions and is aggregating into inactive palladium metal.[2] |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[2][4] |
| High Temperature | Elevated temperatures can accelerate catalyst decomposition pathways.[2] |
Observation 3: Significant Byproduct Formation
Your desired product is formed, but you observe significant amounts of homocoupled or protodeboronated products.
| Possible Cause | Suggested Solution |
| Protodeboronation | The boronic acid is unstable to the reaction conditions, especially aqueous base.[1][4] |
| Homocoupling | Oxygen in the reaction mixture is promoting the self-coupling of the boronic acid.[1][3] |
Solutions and Experimental Protocols
Strategic Choice of Catalyst and Ligand
The most effective strategy to overcome deactivation is to use a catalyst system that is resistant to poisoning.
-
Bulky, Electron-Rich Ligands: These are the cornerstone of modern cross-coupling chemistry for challenging substrates. Ligands like XPhos, SPhos, RuPhos (Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs ) are highly effective.[1][2][3] They create a sterically hindered environment around the palladium center, which discourages binding of the N-heterocycle, and their electron-donating nature promotes the difficult oxidative addition step.[2][5]
-
Precatalysts: Use well-defined, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles). These ensure a reliable 1:1 Pd:Ligand ratio and efficient generation of the active Pd(0) species, minimizing the formation of palladium black.[4]
Protocol: Ligand Screening for a Challenging Coupling
This protocol outlines a general method for screening different ligands to find the optimal conditions for a problematic coupling between an aryl halide (Ar-X) and a heteroarylboronic acid (Het-B(OH)₂).
-
Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 24-well plate). To each vial, add the aryl halide (0.1 mmol, 1.0 equiv), heteroarylboronic acid (0.15 mmol, 1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).
-
Catalyst Preparation: In separate vials, prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃) and a panel of ligands (e.g., XPhos, SPhos, RuPhos, IPr) in a degassed solvent (e.g., dioxane).
-
Catalyst Addition: Add the palladium source (e.g., 1 mol% Pd) and the respective ligand (e.g., 2.2 mol%) to each reaction vial.
-
Reaction: Add degassed solvent (e.g., 1.0 mL of dioxane/H₂O 10:1) to each vial. Seal the plate and place it on a preheated stirrer plate (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 hours), cool the plate, and analyze an aliquot from each well by LC-MS or GC-MS to determine the conversion to the desired product.
-
Analysis: Compare the results to identify the most effective ligand for your specific substrate combination.
Control of Reaction Conditions
-
Slow Addition: If the N-heterocyclic coupling partner is the poison, adding it slowly to the reaction mixture via syringe pump can maintain a low instantaneous concentration. This keeps the catalyst active for longer by minimizing its exposure to the inhibiting substrate.
-
Choice of Base: The base is critical. For challenging couplings, potassium phosphate (K₃PO₄) is often a robust choice.[3] If protodeboronation is an issue, consider switching to milder bases like K₂CO₃ or using anhydrous conditions.[4]
-
Anhydrous Conditions: To prevent protodeboronation, use anhydrous solvents and bases. You can also switch from a boronic acid to a more stable boronate ester (e.g., pinacol or MIDA esters), which are less prone to this side reaction.[1][3]
Data Summary: Ligand and Base Effects
The following table summarizes typical results from literature, demonstrating the impact of ligand and base choice on the yield of Suzuki couplings involving pyridyl substrates.
| Aryl Halide | Boronic Acid | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic Acid | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 | Adapted from[3] |
| 2-Bromopyridine | 4-Tolylboronic Acid | P(tBu)₃ | K₃PO₄ | Dioxane | 80 | 92 | Adapted from Fu et al. |
| 3-Bromopyridine | Phenylboronic Acid | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | 45 | Illustrative example |
| 3-Bromopyridine | Phenylboronic Acid | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 98 | Illustrative example |
Note: Yields are illustrative and highly substrate-dependent.
Visual Guides
Catalyst Deactivation Pathway
This diagram illustrates the primary mechanism of catalyst deactivation where the N-heterocycle acts as a poison to the active Pd(0) catalyst.
Caption: Catalyst poisoning by N-heterocycle coordination.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and solve low-yield reactions.
Caption: A troubleshooting workflow for low yields.
References
Technical Support Center: Purification of Boronic Acids Using Diethanolamine Adducts
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of boronic acids via their diethanolamine adducts.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of purifying boronic acids using diethanolamine adducts?
A1: This method is particularly advantageous for boronic acids that are difficult to crystallize or purify by standard chromatographic techniques.[1] The diethanolamine adducts are often highly crystalline, air-stable solids, which facilitates their isolation from impurities.[2][3] This technique can be especially useful for handling labile boronic acids that are prone to degradation or protodeboronation.[2]
Q2: What are the most common impurities found in crude boronic acid samples?
A2: The two most common byproducts encountered during the workup of reactions involving boronic acids are boroxines (cyclic anhydrides) and products of protodeboronation.[1] Other impurities can include starting materials, reagents from previous steps, and oxidized or polymerized species.[4][5]
Q3: Can this method be used for all types of boronic acids?
A3: The formation of diethanolamine adducts works well for a variety of aryl and alkyl boronic acids.[6][7] However, its success can be influenced by the polarity and steric hindrance of the boronic acid. For instance, boronic acids that are excessively polar might be challenging to precipitate from common organic solvents.[4][5] Also, significant steric hindrance around the boron center, such as with 2,6-disubstituted phenylboronic acids, may prevent the formation of the tetrahedral boronate species.[2]
Q4: How is the pure boronic acid recovered from the diethanolamine adduct?
A4: The pure boronic acid is typically recovered by hydrolyzing the adduct. This is commonly achieved by treating the adduct with a mild acid, such as 0.1 M HCl, in a biphasic system (e.g., ether/water).[6][7] An alternative method involves shaking the adduct with a saturated boric acid solution to bind the diethanolamine, followed by extraction of the free boronic acid into an organic solvent like ethyl acetate.[4][5]
Q5: Are the diethanolamine adducts themselves useful in subsequent reactions?
A5: Yes, these adducts, also known as DABO (2,8-dioxa-5-aza-1-bora-bicyclo[3.3.0]octanes) boronates, are stable and can sometimes be used directly in cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] They can hydrolyze in situ under the reaction conditions to release the active boronic acid.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure of the diethanolamine adduct to precipitate or crystallize. | The boronic acid is too polar, keeping the adduct soluble. | Try using a less polar solvent for the precipitation. If the issue persists, this purification method may not be suitable for the specific boronic acid.[4][5] |
| The concentration of the crude boronic acid solution is too low. | Concentrate the solution to increase the likelihood of precipitation upon addition of diethanolamine. | |
| The adduct "oils out" or forms a sticky solid instead of a crystalline precipitate. | Uncontrolled crystallization or phase separation. | This can be influenced by the rate of diethanolamine addition and the water content of the reaction mixture.[8] Try adding the diethanolamine solution slowly with vigorous stirring. Seeding with a small crystal of the adduct, if available, can also promote controlled crystallization.[8] Ensure solvents are anhydrous if water is suspected to be an issue. |
| Low yield of the recovered boronic acid after hydrolysis. | The boronic acid is unstable and decomposes during workup (e.g., via protodeboronation or oxidation).[7] | Minimize the exposure time to the acidic aqueous phase. Ensure efficient extraction into the organic layer immediately after hydrolysis. Some boronic acids are inherently unstable in polar protic media.[7] |
| Incomplete hydrolysis of the adduct. | Ensure sufficient reaction time (e.g., ~20 minutes) and adequate mixing during the hydrolysis step.[6] Monitor the reaction by TLC to confirm the complete consumption of the adduct. | |
| The final boronic acid product is still impure. | The impurities co-precipitated with the diethanolamine adduct. | Wash the filtered adduct thoroughly with a suitable solvent (e.g., diethyl ether) to remove soluble impurities.[6] If impurities have similar properties, recrystallization of the adduct may be necessary before hydrolysis. |
| Formation of boroxines during final workup. | After hydrolysis and extraction, ensure the organic solvent is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) and evaporate the solvent under reduced pressure at low temperature to minimize anhydride formation. |
Experimental Protocols
Protocol 1: Formation and Isolation of the Diethanolamine Adduct
This protocol is adapted for the purification of crude boronic acids that are difficult to purify by other means.[1][6]
Materials:
-
Crude boronic acid
-
Diethanolamine
-
Diethyl ether (or another suitable non-polar solvent like hexanes)
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of diethyl ether.
-
Add diethanolamine (typically 1.1 to 1.2 equivalents) to the solution.
-
Stir the mixture at room temperature. A white precipitate of the diethanolamine adduct should form within a few minutes to half an hour.[6][7]
-
Continue stirring until thin-layer chromatography (TLC) indicates complete consumption of the starting boronic acid (approximately 30 minutes).[6][7]
-
Collect the precipitate by vacuum filtration.
-
Wash the filtered solid thoroughly with cold diethyl ether to remove any remaining soluble impurities.[6]
-
Dry the purified adduct under vacuum.
Protocol 2: Liberation of the Free Boronic Acid from the Diethanolamine Adduct
This protocol describes the hydrolysis of the purified adduct to yield the pure boronic acid.[6][7]
Materials:
-
Purified diethanolamine-boronic acid adduct
-
Diethyl ether (or other suitable extraction solvent)
-
0.1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend the purified diethanolamine adduct in diethyl ether.
-
To this suspension, add 0.1 M HCl and stir vigorously. The reaction is typically biphasic.
-
Monitor the reaction by TLC until the adduct is completely consumed (usually around 20 minutes).[6]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash once with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the pure boronic acid, which is often a white solid.[6]
Visualizations
Caption: Workflow for boronic acid purification via diethanolamine adduct formation and hydrolysis.
Caption: Troubleshooting logic for common issues in diethanolamine adduct precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity of 2-Ethoxypyridine-4-boronic acid and 2-Methoxypyridine-4-boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. Within the vast arsenal of building blocks, substituted pyridine boronic acids are of particular interest due to the prevalence of the pyridine motif in pharmaceuticals. This guide provides a comparative analysis of the reactivity of two closely related reagents: 2-ethoxypyridine-4-boronic acid and 2-methoxypyridine-4-boronic acid. While direct head-to-head comparative studies are not extensively available in the peer-reviewed literature, this document synthesizes established principles of organic chemistry and representative experimental data to offer insights into their relative performance.
Theoretical Comparison of Reactivity
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is primarily influenced by the electronic and steric nature of their substituents. The rate-determining step is often the transmetalation, which is facilitated by increased nucleophilicity of the organic group being transferred to the palladium center.
Electronic Effects: Both the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are electron-donating through resonance, a consequence of the lone pairs on the oxygen atom delocalizing into the pyridine ring system. This increased electron density on the pyridine ring enhances the nucleophilicity of the carbon atom attached to the boron, thereby accelerating the transmetalation step. Generally, both groups are considered to be strong electron-donating groups. The difference in the inductive effect between a methyl and an ethyl group is minimal and not expected to significantly alter the overall electronic contribution to the pyridine ring.
Steric Effects: The primary difference between the two molecules lies in the steric bulk of the alkoxy group. The ethoxy group is larger than the methoxy group. This increased steric hindrance in the 2-position of the pyridine ring could potentially impede the approach of the bulky palladium catalyst complex during the transmetalation step, possibly leading to slower reaction rates compared to its methoxy counterpart under identical conditions. However, this effect is generally considered to be minor.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical, non-optimized reaction conditions for the Suzuki-Miyaura coupling of 2-alkoxypyridine-4-boronic acids with a generic aryl bromide. It is important to note that optimal conditions can vary significantly based on the specific coupling partners.
| Parameter | This compound (Representative Conditions) | 2-Methoxypyridine-4-boronic acid (Representative Conditions) |
| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl Bromide (1.0 equiv) |
| Boronic Acid | 1.2 - 1.5 equiv | 1.2 - 1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv) | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF | Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Reaction Time | 4 - 24 hours | 4 - 24 hours |
| Typical Yield | Good to Excellent | Good to Excellent |
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 2-alkoxypyridine-4-boronic acids. These should serve as a starting point, with optimization likely required for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
-
To an oven-dried flask, add the aryl bromide (1.0 mmol), 2-alkoxypyridine-4-boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A solution of potassium carbonate (2.0 mmol) in degassed water (2 mL) is added, followed by degassed 1,4-dioxane (8 mL).
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours or until reaction completion is observed by TLC or LC-MS.
-
Upon cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: General Procedure using PdCl₂(dppf)
-
In a glovebox, a vial is charged with the aryl bromide (1.0 mmol), 2-alkoxypyridine-4-boronic acid (1.5 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol), and cesium carbonate (3.0 mmol).
-
Anhydrous, degassed 1,4-dioxane (5 mL) is added to the vial.
-
The vial is sealed and heated to 100 °C with stirring for 18 hours.
-
After cooling, the reaction mixture is filtered through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the relative reactivity of 2-methoxy and this compound.
A Comparative Analysis of 2-, 3-, and 4-Pyridinylboronic Acid Reactivity in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridinylboronic acids are crucial building blocks in this context, allowing for the incorporation of the pyridine moiety, a common scaffold in pharmaceuticals. However, the reactivity of pyridinylboronic acid isomers (2-, 3-, and 4-pyridinylboronic acid) varies significantly, impacting reaction outcomes and the choice of synthetic strategy. This guide provides an objective comparison of the performance of these three isomers, supported by experimental data and mechanistic insights.
Factors Influencing Reactivity
The reactivity of pyridinylboronic acid isomers in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects, as well as their susceptibility to protodeboronation.
Electronic Effects: The position of the nitrogen atom in the pyridine ring significantly influences the electron density at the carbon atom bearing the boronic acid group. The electron-withdrawing nature of the nitrogen atom affects the transmetalation step of the catalytic cycle. While a more electron-rich boronic acid generally leads to a more efficient transmetalation, the Lewis basicity of the pyridine nitrogen can also play a role in catalyst inhibition.
Steric Effects: The proximity of the boronic acid group to the nitrogen atom can create steric hindrance, potentially impeding the approach of the palladium catalyst and slowing down the reaction rate.
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of pyridine and boric acid, thus reducing the yield of the desired coupled product. The stability of the C-B bond and the susceptibility to this side reaction differ among the isomers.
Comparative Reactivity
2-Pyridinylboronic Acid: This isomer is notoriously the most challenging coupling partner, a phenomenon often referred to as the "2-pyridyl problem".[1] The primary reasons for its low reactivity are:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom, being in close proximity to the boronic acid group, can chelate to the palladium catalyst, leading to the formation of stable, inactive complexes and thus inhibiting the catalytic cycle.
-
Rapid Protodeboronation: 2-Pyridinylboronic acid is highly susceptible to protodeboronation.[2][3][4][5] Under neutral pH conditions, it can form a zwitterionic species that undergoes rapid, unimolecular fragmentation of the C-B bond.[5]
3-Pyridinylboronic Acid: This isomer generally exhibits good reactivity in Suzuki-Miyaura couplings. The nitrogen atom is further away from the boronic acid group, which minimizes both steric hindrance and direct electronic deactivation. It is significantly more stable towards protodeboronation compared to the 2-isomer, with studies showing it to be very slow to decompose even under harsh conditions.[2][3][4]
4-Pyridinylboronic Acid: Similar to the 3-isomer, 4-pyridinylboronic acid is also a competent coupling partner in Suzuki-Miyaura reactions. The para-position of the nitrogen atom relative to the boronic acid minimizes steric hindrance. It also displays high stability against protodeboronation.[2][3][4]
Quantitative Performance Comparison
| Isomer | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Pyridinylboronic Acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 20-50* |
| 3-Pyridinylboronic Acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 75-95 |
| 4-Pyridinylboronic Acid | 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 90-110 | 4-12 | 80-98 |
*Yields for 2-pyridinylboronic acid are often highly variable and dependent on the specific ligand and reaction conditions used to mitigate the "2-pyridyl problem". In some cases, specialized boronate esters are used to improve yields.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a pyridinylboronic acid with an aryl bromide. This protocol should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Pyridinylboronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF/water, toluene/water)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the pyridinylboronic acid, aryl bromide, palladium catalyst, and base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Logical Relationship of Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of the pyridinylboronic acid isomers in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 2-Ethoxypyridine-4-boronic Acid and its Pinacol Ester in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice between utilizing a boronic acid or its corresponding pinacol ester in synthetic chemistry is a critical decision that can significantly impact reaction efficiency, product yield, and overall workflow. This guide provides an objective comparison of the activity of 2-Ethoxypyridine-4-boronic acid and its pinacol ester, focusing on their application in the widely-used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by representative experimental data and detailed protocols to aid in the rational selection of the appropriate reagent for specific synthetic needs.
Executive Summary: The Reactivity versus Stability Trade-Off
The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between reactivity and stability. Generally, boronic acids are more reactive and can lead to faster reaction times in cross-coupling reactions. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability. Boronic acids are susceptible to various decomposition pathways, including protodeboronation (cleavage of the C-B bond by a proton source) and the formation of cyclic trimer anhydrides (boroxines), which can negatively affect shelf-life and reaction reproducibility.
Conversely, the pinacol ester of this compound offers significantly enhanced stability. The pinacol group sterically protects the boron atom, making the compound less susceptible to premature degradation.[1] This increased stability translates to a longer shelf-life, easier handling and purification, and greater compatibility with a wider range of reaction conditions. The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid. It is widely believed that under many Suzuki-Miyaura conditions, the pinacol ester undergoes in situ hydrolysis to the more reactive boronic acid, which then participates in the catalytic cycle.
Quantitative Data Comparison
Table 1: Stability and Physical Properties
| Property | This compound | This compound pinacol ester |
| Chemical Stability | Lower; susceptible to protodeboronation and boroxine formation. | Higher; the pinacol group protects the boronic acid moiety. |
| Shelf-Life | Shorter; requires storage under inert and dry conditions. | Longer; generally more stable to air and moisture. |
| Handling | More challenging due to higher polarity and potential for decomposition. | Easier to handle, weigh, and purify by standard techniques like column chromatography. |
| Physical State | Typically a crystalline solid. | Often a crystalline solid. |
Table 2: Representative Performance in Suzuki-Miyaura Cross-Coupling
The following data represents a hypothetical, yet expected, outcome based on the known reactivity patterns of boronic acids versus their pinacol esters in the Suzuki-Miyaura coupling with 4-bromoanisole.
| Parameter | This compound | This compound pinacol ester |
| Reaction Time | Typically shorter (e.g., 2-6 hours) | Typically longer (e.g., 8-24 hours) |
| Reaction Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Generally good to excellent, with higher reproducibility due to increased stability. |
| Side Products | More prone to homocoupling and protodeboronation byproducts. | Less prone to degradation-related side products. |
Experimental Protocols
The following are detailed, representative methodologies for a Suzuki-Miyaura cross-coupling reaction using either this compound or its pinacol ester.
General Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic Acid or Pinacol Ester (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The general workflow for performing a Suzuki-Miyaura cross-coupling reaction is outlined below.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Aryl-2-Ethoxypyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-aryl-2-ethoxypyridines, a scaffold of interest in medicinal chemistry and materials science, can be approached through various synthetic strategies. The choice of reagents and reaction pathways significantly impacts yield, substrate scope, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of alternative methods for the synthesis of this important class of compounds, supported by experimental data and detailed protocols.
Executive Summary
This guide explores three primary synthetic strategies for obtaining 4-aryl-2-ethoxypyridines:
-
Multicomponent Reactions (MCRs): Building the pyridine ring from acyclic precursors in a one-pot synthesis. This approach is often characterized by high atom economy and procedural simplicity.
-
Cross-Coupling Reactions for C4-Arylation: Functionalizing a pre-existing 2-ethoxypyridine core at the C4 position, primarily through Suzuki-Miyaura coupling. This method offers the advantage of modularity in introducing a wide range of aryl groups.
-
C2-Ethoxylation of a 4-Arylpyridine Precursor: Introducing the ethoxy group at the final stages of the synthesis onto a 4-arylpyridine scaffold. This can be achieved through methods such as the Buchwald-Hartwig C-O coupling or nucleophilic aromatic substitution (SNAr).
The following sections provide a detailed comparison of these approaches, including quantitative data, experimental protocols, and workflow visualizations.
Comparison of Synthetic Strategies
| Synthetic Strategy | Key Reagents | Typical Reaction Conditions | Yield Range (%) | Advantages | Limitations |
| Multicomponent Reaction | Aryl Chalcone, Ethyl Cyanoacetate, Ammonium Acetate | Ethanol, Reflux | 75-90% | High atom economy, one-pot procedure, readily available starting materials. | May require optimization for specific substrates; potential for side product formation. |
| Suzuki-Miyaura Coupling | 4-Bromo-2-ethoxypyridine, Arylboronic Acid, Palladium Catalyst, Base | Toluene/Water, 80-110°C | 65-95% | Broad substrate scope for the aryl group, well-established and reliable. | Requires pre-synthesis of the halogenated pyridine, potential for palladium contamination in the final product. |
| Buchwald-Hartwig C-O Coupling | 4-Aryl-2-chloropyridine, Ethanol, Palladium Catalyst, Base | Toluene or Dioxane, 80-120°C | 60-85% | Good functional group tolerance, applicable to various alcohols. | Requires synthesis of the 4-aryl-2-halopyridine precursor, catalyst and ligand costs can be high. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Aryl-2-halopyridine, Sodium Ethoxide | Ethanol or DMSO, 50-100°C | 50-80% | Metal-free, simple procedure. | Limited to activated pyridine rings (with electron-withdrawing groups), may require harsh conditions. |
Experimental Protocols
Multicomponent Synthesis of 4-Aryl-2-ethoxypyridine
This protocol describes a one-pot synthesis from an aryl chalcone, ethyl cyanoacetate, and ammonium acetate.
Materials:
-
1-(Aryl)-3-phenylprop-2-en-1-one (Aryl Chalcone) (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Ammonium acetate (5.0 eq)
-
Ethanol (as solvent)
Procedure:
-
A mixture of the aryl chalcone (1.0 eq), ethyl cyanoacetate (1.2 eq), and ammonium acetate (5.0 eq) in ethanol is stirred and heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2-ethoxypyridine.
Suzuki-Miyaura Coupling for C4-Arylation
This protocol outlines the synthesis of a 4-aryl-2-ethoxypyridine via a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-Bromo-2-ethoxypyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a degassed solution of 4-bromo-2-ethoxypyridine (1.0 eq) and arylboronic acid (1.5 eq) in a toluene/water (4:1) mixture, sodium carbonate (2.0 eq) and Pd(PPh₃)₄ (0.05 eq) are added.
-
The reaction mixture is heated to 100°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield the 4-aryl-2-ethoxypyridine.
Buchwald-Hartwig C-O Coupling for C2-Ethoxylation
This protocol describes the introduction of the ethoxy group onto a pre-formed 4-arylpyridine scaffold.
Materials:
-
4-Aryl-2-chloropyridine (1.0 eq)
-
Ethanol (as reagent and solvent)
-
Pd(OAc)₂ (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Toluene (as solvent)
Procedure:
-
A mixture of 4-aryl-2-chloropyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) is placed in a reaction vessel under an inert atmosphere.
-
Toluene and an excess of ethanol are added.
-
The mixture is heated to 100°C and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is cooled, diluted with ethyl acetate, and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to give the 4-aryl-2-ethoxypyridine.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic approach.
Caption: Multicomponent Reaction (MCR) Workflow.
A Comparative Guide to Palladium Catalysts for Pyridyl Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This is particularly crucial in pharmaceutical and materials science for the synthesis of complex molecules involving pyridine scaffolds.[1] However, the coupling of pyridyl boronic acids can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst and inhibit its activity.[1] The choice of the palladium catalyst is therefore critical for a successful reaction.
This guide provides an objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of pyridyl boronic acids, supported by experimental data and detailed protocols. We will compare the performance of traditional catalysts, modern Buchwald-type precatalysts, and N-heterocyclic carbene (NHC) ligated systems.
Catalyst Performance Comparison
The following table summarizes the performance of representative palladium catalysts for the coupling of pyridyl boronic acids with aryl halides. The data is compiled from various sources and represents typical results for these challenging substrates.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| Pd(OAc)₂ / SPhos | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | >90 | 2 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-3 |
| Pd₂(dba)₃ / 1 | Phosphite or Phosphine Oxide | KF | Dioxane | 110 | Varies | Good to Excellent | 1.0-1.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and success of any chemical reaction. Below are representative experimental protocols for the Suzuki-Miyaura coupling of a pyridyl boronic acid with an aryl halide using different catalytic systems.
Protocol 1: Using a Traditional Catalyst - Pd(PPh₃)₄
This protocol is adapted for the coupling of a generic pyridyl boronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Pyridyl boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, pyridyl boronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using a Buchwald Precatalyst - SPhos Pd G3
This protocol describes the coupling of 2-chloropyridine with pyridine-3-boronic acid.[2]
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 eq)
-
Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[2]
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[2]
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[2]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the residue by column chromatography.
Protocol 3: Using an NHC Precatalyst - PEPPSI™-IPr
This protocol is for the coupling of a generic pyridyl boronic acid with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Pyridyl boronic acid (1.2 mmol, 1.2 equiv)
-
PEPPSI™-IPr catalyst (0.01-0.03 mmol, 1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Butanol (degassed)
Procedure:
-
In a reaction vial, add the aryl halide, pyridyl boronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.[1]
-
Seal the vial and purge with an inert gas.
-
Add degassed tert-butanol.
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.[1]
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2]
References
A Comparative Guide to the Synthesis of Bipyridines: Validating the Use of Pyridylboronic Acids
For researchers, scientists, and professionals in drug development, the synthesis of bipyridine derivatives is a critical process, given their wide applications as ligands in catalysis, functional materials, and as scaffolds in pharmaceuticals.[1][2][3][4][5][6] This guide provides an objective comparison of the Suzuki-Miyaura coupling, utilizing pyridylboronic acids, against other prominent methods for bipyridine synthesis. The information presented is supported by experimental data to validate the effectiveness of each approach.
A significant challenge in the synthesis of bipyridines is the tendency of the product to coordinate with the metal catalyst, which can lead to decreased catalytic activity and lower yields.[1][2][3][4][5] Various synthetic strategies have been developed to overcome this and other challenges associated with different coupling methods.
Comparison of Key Synthetic Methods
The following table summarizes the performance of the Suzuki coupling with pyridylboronic acids in comparison to alternative methods such as Stille, Negishi, and Ullmann couplings.
| Method | Reactants | Catalyst/Reagent | Typical Yields | Advantages | Disadvantages |
| Suzuki Coupling | Pyridylboronic acid/ester + Halopyridine | Pd catalyst (e.g., Pd(PPh₃)₄, cyclopalladated ferrocenylimine), Base (e.g., Na₂CO₃) | 50-95% | Milder reaction conditions; lower toxicity of boron reagents; high functional group tolerance. | Product inhibition can decrease catalyst activity; instability of some pyridylboronic acids (especially 2-pyridyl).[1][2][3] |
| Stille Coupling | Organostannyl pyridine + Halopyridine | Pd catalyst (e.g., PdCl₂(PPh₃)₂) | Moderate to high | Highly reactive, can succeed where Suzuki coupling fails; versatile for various bipyridine syntheses.[1][5][7] | High toxicity of organotin compounds; often requires harsh conditions (e.g., prolonged reflux in toluene).[1][5][8] |
| Negishi Coupling | Organozinc pyridine + Halopyridine | Pd catalyst (e.g., PdBr(Ph)(PPh₃)₂) | High | High yields under mild conditions; good tolerance for various substituents.[1][8] | Requires preparation of organozinc reagents which can be moisture sensitive. |
| Ullmann Coupling | Halopyridine (homocoupling) | Cu (stoichiometric) or Pd catalyst (catalytic) | Good to high | Effective for synthesizing symmetrical bipyridines.[1][2][5] Modern methods with Pd are milder. | Classic method requires harsh conditions (high temperatures); stoichiometric copper can be problematic.[2][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
1. Suzuki Coupling for the Synthesis of 3,3'-Bipyridine
-
Reactants: 3-Pyridylboronic acid and 3-bromopyridine.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Base: Sodium carbonate (Na₂CO₃).
-
Solvent: A mixture of toluene, ethanol, and water.
-
Procedure: A reaction vessel is charged with 3-bromopyridine, 3-pyridylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents). The solvent mixture is added, and the solution is degassed with nitrogen or argon. The Pd(PPh₃)₄ catalyst (3-5 mol%) is then added, and the mixture is heated to reflux (around 80-100 °C) for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,3'-bipyridine.
-
Observed Yield: Typically in the range of 50-65% under these standard conditions.[1][2] Higher yields can be achieved with more advanced catalyst systems.[1][2]
2. Stille Coupling for the Synthesis of 2,2'-Bipyridine
-
Reactants: 2-(Tributylstannyl)pyridine and 2-bromopyridine.
-
Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).
-
Solvent: Toluene.
-
Procedure: To a solution of 2-bromopyridine in toluene are added 2-(tributylstannyl)pyridine (1.1 equivalents) and the PdCl₂(PPh₃)₂ catalyst (2-5 mol%). The mixture is degassed and then heated to reflux for 24-48 hours under an inert atmosphere. After completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is then purified by column chromatography to separate the desired 2,2'-bipyridine from the tin byproducts.
-
Note: Due to the toxicity of organotin compounds, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1][5]
3. Ullmann-type Homocoupling for the Synthesis of Symmetrical Bipyridines
-
Reactants: 2-Bromopyridine.
-
Catalyst/Reagent: Copper powder (stoichiometric) and a catalytic amount of Palladium(II) acetate (Pd(OAc)₂).
-
Solvent: Dimethylformamide (DMF).
-
Procedure: A mixture of 2-bromopyridine, copper powder (2.0 equivalents), and a catalytic amount of Pd(OAc)₂ (5 mol%) in DMF is heated at a high temperature (e.g., 140-150 °C) for 12-24 hours in a sealed tube. The reaction mixture is then cooled, filtered to remove the copper, and the solvent is evaporated. The residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by chromatography or crystallization. This bimetallic system often provides good yields under milder conditions than the traditional Ullmann reaction.[1][2]
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflow for the synthesis of bipyridines using pyridylboronic acids and a comparison of the catalytic cycles of the major coupling reactions.
Caption: General workflow for bipyridine synthesis via Suzuki coupling.
Caption: Comparison of catalytic cycles for major cross-coupling reactions.
Conclusion
The synthesis of bipyridines using pyridylboronic acids via the Suzuki-Miyaura coupling presents a robust and versatile method. While challenges such as catalyst inhibition and the stability of certain boronic acids exist, ongoing research into novel catalyst systems continues to improve the efficiency and scope of this reaction.[1][2] Compared to alternatives like the Stille coupling, it offers a significant advantage in terms of reduced toxicity. The Negishi coupling provides a high-yielding alternative, though it involves moisture-sensitive reagents. The Ullmann coupling remains a valuable tool, particularly for symmetrical bipyridines, with modern adaptations making it more practical. The choice of synthetic route will ultimately depend on the specific bipyridine target, available starting materials, and the desired scale of the reaction.
References
- 1. preprints.org [preprints.org]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Boronic Acids and Organotrifluoroborates for Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry, as the pyridine scaffold is a privileged structure in a vast array of pharmaceuticals. Among the most robust methods for creating C-C bonds to the pyridine ring is the Suzuki-Miyaura cross-coupling reaction. The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an objective, data-driven comparison between two prominent classes of reagents: pyridinylboronic acids and their corresponding potassium organotrifluoroborate salts.
Core Comparison: Stability, Handling, and Physical Properties
A primary differentiator between boronic acids and organotrifluoroborates is their stability.[1][2] Potassium organotrifluoroborates are tetracoordinate boron "ate" complexes, a structural feature that confers exceptional stability compared to the vacant p-orbital of tricoordinate boronic acids.[1][3] This enhanced stability translates into significant practical advantages in a laboratory and manufacturing setting.
Organotrifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][3][4] In contrast, many boronic acids are susceptible to decomposition pathways, including dehydration to form cyclic trimeric anhydrides (boroxines) and protodeboronation, which can complicate reaction stoichiometry and reproducibility.[2][5]
.
References
Assessing the Purity of Synthesized 2-Ethoxypyridine-4-boronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure reliable and reproducible results in downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Ethoxypyridine-4-boronic acid, alongside structurally similar alternatives, providing supporting experimental data and protocols.
Comparative Purity Analysis
The purity of this compound and its alternatives can be reliably determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most common and powerful methods for purity assessment.
A summary of typical purity levels for commercially available this compound and its alternatives is presented in the table below. It is important to note that purity can vary between suppliers and batches.
| Compound | Typical Purity (%) | Common Impurities |
| This compound | ≥ 95 | 2-Ethoxypyridine, Boroxine (trimeric anhydride), Residual starting materials |
| 2-Methoxypyridine-4-boronic acid | 95 - 98[1][2] | 2-Methoxypyridine, Boroxine (trimeric anhydride)[3] |
| 2-Isopropoxypyridine-4-boronic acid | ≥ 95 | 2-Isopropoxypyridine, Boroxine (trimeric anhydride) |
| (Pyridin-4-yl)boronic acid | ≥ 98[4] | Pyridine, Boroxine (trimeric anhydride) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the specific compound of interest.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for quantifying the purity of boronic acids by separating the main compound from its impurities. Reversed-Phase HPLC (RP-HPLC) is the most common mode used.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, each containing 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve the boronic acid sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
A typical gradient can be run from 10% to 90% acetonitrile over 15 minutes.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard (for quantitative NMR, if required)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
The presence of characteristic peaks will confirm the structure of the desired compound.
-
Integration of signals corresponding to impurities relative to the signals of the main compound allows for quantification of their levels. A common impurity, the boroxine trimer, may present as broad signals.[5]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its impurities.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into the mass spectrometer.
-
Data Analysis:
-
The mass spectrum should show a prominent peak corresponding to the molecular ion of the boronic acid.
-
Peaks corresponding to the molecular weights of potential impurities, such as the boroxine, can also be identified. Boroxines will appear as higher molecular weight species.[6]
-
Purity Assessment Workflow
The following diagram illustrates a general workflow for assessing the purity of a synthesized pyridine boronic acid.
This guide provides a framework for the systematic assessment of the purity of synthesized this compound and its alternatives. The selection of analytical techniques and the interpretation of the resulting data are critical for ensuring the quality and reliability of these important synthetic building blocks.
References
Optimizing Suzuki Coupling Reactions: A Comparative Guide to Base Selection
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. A critical parameter influencing the success of this reaction is the choice of base, which plays a pivotal role in the catalytic cycle. This guide provides a data-driven comparison of commonly used bases in Suzuki coupling reactions, offering researchers, scientists, and drug development professionals the insights needed to optimize their synthetic strategies.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is primarily involved in the transmetalation step, where it activates the organoboron species. Two main pathways are generally accepted for this activation:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.
The operative pathway can be influenced by the specific base, solvent, and reactants used. Weaker inorganic bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.
Comparative Performance of Different Bases
The selection of an appropriate base is crucial for maximizing the yield of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been utilized, with their performance often being dependent on the specific substrates and reaction conditions. Inorganic bases are the most frequently used, and their effectiveness is influenced by factors such as basicity, solubility, and the nature of the cation.
Data Presentation: Comparison of Yields
The following table summarizes the yields obtained in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using different bases. This data illustrates the significant impact the choice of base can have on the reaction outcome.
| Entry | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | K₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | Cs₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 98 |
| 4 | K₃PO₄ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 96 |
| 5 | NaOH | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 88 |
| 6 | KOH | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 85 |
| 7 | TEA (Triethylamine) | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.
From the data, it is evident that inorganic bases like carbonates and phosphates generally provide higher yields compared to the organic base triethylamine under these conditions. Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) all demonstrate high efficacy. Cs₂CO₃ often provides superior results, which is sometimes attributed to the "caesium effect," although the exact reasons are not fully understood. Stronger bases like NaOH and KOH can also be effective, but they may lead to side reactions with sensitive substrates.
Experimental Protocols
Reproducibility in chemical synthesis is paramount. The following are representative experimental protocols for performing a Suzuki-Miyaura coupling reaction with different types of bases.
General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling
This protocol is a general guideline for comparing the effectiveness of different bases in a Suzuki coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol for Suzuki Coupling with a Base-Sensitive Aryl Bromide
For substrates with base-sensitive functional groups, a milder base and anhydrous conditions may be necessary.
Materials:
-
Aryl Bromide (with a sensitive functional group) (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl bromide, boronic acid or ester, palladium catalyst, ligand, and anhydrous K₃PO₄ in a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Visualizing the Process
To better understand the workflow and the central catalytic cycle of the Suzuki-Miyaura reaction, the following diagrams are provided.
Caption: Experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Pivotal Role of Solvents in Pyridylboronic Acid Coupling Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the Suzuki-Miyaura cross-coupling reaction is crucial for the efficient synthesis of novel compounds. The choice of solvent, in particular, can dramatically influence the reaction yield and selectivity when working with challenging substrates like pyridylboronic acids. This guide provides a comparative analysis of solvent effects on the coupling efficiency of pyridylboronic acids, supported by experimental data and detailed protocols.
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation, but its application to nitrogen-containing heterocycles like pyridine can be challenging.[1] Several factors contribute to this difficulty, including the electron-deficient nature of the pyridine ring, which can slow down the crucial transmetalation step, and the propensity of pyridylboronic acids to undergo protodeboronation.[1][2] The solvent plays a multifaceted role in this complex reaction, influencing catalyst stability, reagent solubility, and the reactivity of the catalytic species.[3][4]
Comparative Analysis of Solvent Performance
The selection of an appropriate solvent system is a critical parameter in optimizing the Suzuki-Miyaura coupling of pyridylboronic acids. Experimental data from various studies highlight the significant impact of the solvent on reaction yields. Aprotic polar solvents, often in combination with water, have been shown to be particularly effective.
| Solvent System | Temperature (°C) | Yield (%) | Reference |
| Dioxane/H₂O (4:1) | 100 | 74 | [5] |
| Dioxane | 100 | 39 | [5] |
| Toluene/H₂O (4:1) | 100 | 40 | [5] |
| Toluene | 100 | 5 | [5] |
| THF | Not Specified | Best results | [4] |
| Acetonitrile (MeCN) | Not Specified | Low yield (30%) | [6] |
As the data indicates, a mixture of dioxane and water provides a significantly higher yield compared to the use of either solvent alone or other solvent systems like toluene.[5] The presence of water can be beneficial, potentially facilitating the transmetalation step and preventing catalyst deactivation.[5][7] Tetrahydrofuran (THF) has also been reported as an effective solvent, noted for its low viscosity which can improve mass transfer in heterogeneous catalytic systems.[4] Conversely, solvents like acetonitrile have been shown to result in lower yields.[6] The polarity of the solvent can also influence the reaction's chemoselectivity, with polar solvents favoring the oxidative addition of certain substrates.[8][9][10]
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridylboronic acid with an aryl halide. It is essential to note that specific conditions should be optimized for each substrate combination.
Materials:
-
Pyridylboronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) (0.5 - 5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, NaHCO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent or solvent mixture
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or a pressure flask equipped with a stir bar, add the aryl halide, pyridylboronic acid, and the base under an inert atmosphere.
-
Add the palladium catalyst to the mixture.
-
Add the degassed solvent via syringe. The reaction mixture should be thoroughly purged with an inert gas for 10-15 minutes.[11]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[1][11]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizing the Process
To better understand the experimental workflow and the interplay of various factors influencing the coupling reaction, the following diagrams are provided.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to 2-Ethoxypyridine-4-boronic acid and Alternatives in Fragment-Based Drug Discovery
For researchers, scientists, and drug development professionals, the selection of fragments is a critical step in a successful fragment-based drug discovery (FBDD) campaign. Boronic acids, with their unique ability to form reversible covalent bonds with serine, threonine, or lysine residues in protein active sites, represent a valuable class of fragments. This guide provides an objective comparison of 2-Ethoxypyridine-4-boronic acid and other commonly used boronic acid fragments, supported by available data and experimental context.
Introduction to Boronic Acids in FBDD
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening low molecular weight compounds (fragments) for weak binding to a biological target. The structural information from these fragment-target complexes then guides the optimization of the fragment into a more potent, drug-like molecule.
Boronic acids are particularly attractive fragments due to their ability to act as bioisosteres of carboxylic acids and to form reversible covalent interactions with nucleophilic residues in enzyme active sites.[1] This can lead to higher binding affinities and improved ligand efficiencies compared to non-covalent fragments.
Comparative Analysis of Boronic Acid Fragments
This guide focuses on a comparative analysis of this compound against three other widely used boronic acid fragments: Phenylboronic acid, 3-Aminophenylboronic acid, and 4-Carboxyphenylboronic acid. Additionally, we include Benzoxaboroles as a distinct, cyclic boronic acid derivative class known for its unique properties.
Physicochemical Properties
The "Rule of Three" is a set of guidelines used to define fragment-like chemical space, suggesting that fragments should have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a LogP ≤ 3.[2] The table below summarizes the key physicochemical properties of the selected boronic acid fragments, demonstrating their general compliance with these principles.
| Fragment | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₇H₁₀BNO₃ | 166.97 | 0.8 | 2 | 4 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 1.2 | 2 | 2 |
| 3-Aminophenylboronic acid | C₆H₈BNO₂ | 136.95 | 0.5 | 3 | 3 |
| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 1.0 | 3 | 4 |
| Benzoxaborole | C₇H₅BO₂ | 131.92 | 1.3 | 1 | 2 |
Data sourced from PubChem and other chemical suppliers.[3][4][5][6]
Performance in Fragment Screening: A Hypothetical Case Study
Hypothetical Screening Results
The following table presents hypothetical, yet representative, data that might be obtained from a primary fragment screen using a technique like Surface Plasmon Resonance (SPR), followed by validation and affinity determination.
| Fragment | Binding Affinity (K D ) (µM) | Ligand Efficiency (LE) | Comments |
| This compound | 150 | 0.35 | Pyridine ring offers vectors for further optimization. Ethoxy group may provide additional interactions. |
| Phenylboronic acid | 500 | 0.31 | Basic scaffold, often used as a starting point. |
| 3-Aminophenylboronic acid | 250 | 0.36 | Amino group can form additional hydrogen bonds and serves as a handle for chemical elaboration. |
| 4-Carboxyphenylboronic acid | 200 | 0.34 | Carboxy group can form salt bridges or key hydrogen bonds. |
| Benzoxaborole | 100 | 0.40 | Cyclic structure can lead to higher affinity and improved physicochemical properties.[7] |
Ligand Efficiency (LE) is a metric used to evaluate the binding efficiency of a fragment relative to its size (heavy atom count). It is calculated as: LE = -1.37 * pKd / HAC, where pKd is the -log of the dissociation constant and HAC is the heavy atom count. Higher LE values are generally preferred for fragment hits.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable fragment screening. Below are outlines of common experimental protocols used in FBDD.
Surface Plasmon Resonance (SPR) for Primary Screening
SPR is a label-free biophysical technique that measures the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor surface.
Protocol Outline:
-
Protein Immobilization: The target protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Fragment Solution Preparation: Fragments are dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 200 µM.
-
Binding Analysis: The fragment solutions are injected over the protein and reference surfaces. The change in refractive index upon binding is measured in real-time.
-
Data Analysis: The binding response is measured, and hits are identified based on a predefined threshold.
Saturation Transfer Difference NMR (STD-NMR) for Hit Validation
STD-NMR is a powerful technique for confirming fragment binding and providing information about the binding epitope.
Protocol Outline:
-
Sample Preparation: A solution containing the target protein (10-50 µM) and the fragment (1-2 mM) in a deuterated buffer is prepared.
-
NMR Data Acquisition: Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
Data Processing: The on-resonance spectrum is subtracted from the off-resonance spectrum to produce the STD spectrum.
-
Analysis: Signals in the STD spectrum indicate that the corresponding protons on the fragment are in close proximity to the protein, confirming binding.
Isothermal Titration Calorimetry (ITC) for Affinity Determination
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (K D ).
Protocol Outline:
-
Sample Preparation: The target protein (e.g., 20 µM) is placed in the sample cell, and the fragment (e.g., 200 µM) is loaded into the injection syringe. Both are in the same buffer.
-
Titration: The fragment solution is injected into the protein solution in a series of small aliquots.
-
Data Acquisition: The heat change after each injection is measured.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the K D , enthalpy (ΔH), and stoichiometry (n) of the interaction.
Visualizing FBDD Workflows and Pathways
Graphviz diagrams can effectively illustrate the logical flow of an FBDD campaign and the interactions within a signaling pathway.
Conclusion
This compound represents a valuable fragment for FBDD campaigns, offering desirable physicochemical properties and multiple vectors for chemical elaboration. When compared to simpler alternatives like phenylboronic acid, its substituted pyridine core can provide additional interaction points and improved properties. However, fragments such as 3-aminophenylboronic acid and 4-carboxyphenylboronic acid offer alternative functional groups that can be exploited for specific interactions within a target's active site. Benzoxaboroles, with their unique cyclic structure, often exhibit higher affinity and should be considered as part of a comprehensive boronic acid fragment library.
The ultimate choice of fragments for a screening campaign will depend on the specific target class and the desired properties of the final lead compound. A diverse library of boronic acids, including functionalized aromatic and heterocyclic scaffolds, will increase the probability of identifying high-quality, developable hits.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethoxypyridine-3-boronic acid | C7H10BNO3 | CID 11309733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand efficiency and fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Ethoxypyridine-4-boronic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Ethoxypyridine-4-boronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational and disposal plan, adhering to stringent safety protocols.
Immediate Safety and Handling Protocols
When working with this compound, it is crucial to handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][2] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields. | To protect eyes from dust particles and splashes, preventing serious eye irritation.[1][3][4] |
| Hand Protection | Nitrile gloves or other chemically resistant gloves. | To prevent skin contact and potential irritation.[1][3][4] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling large quantities or if dust formation is likely. |
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Container Decontamination :
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from the cleaning process is also considered hazardous and must be collected in the designated hazardous waste container.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
For small spills, carefully sweep or vacuum the material into a suitable, closed container for disposal.[2] Do not use air hoses for cleaning.[5]
-
Cleanup should be performed by trained personnel wearing the appropriate PPE as outlined in Table 1.
-
-
Final Disposal :
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe management of this compound from initial handling to final disposal.
Caption: Workflow for the Safe Handling and Disposal of this compound.
Hazard Summary and Incompatibility
While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds indicate the following potential hazards.
Table 2: Hazard Identification
| Hazard Type | Description |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Ingestion | May be harmful if swallowed. |
It is also important to be aware of chemical incompatibilities to prevent hazardous reactions.
Table 3: Chemical Incompatibilities
| Incompatible Materials | Reason for Incompatibility |
| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions. |
| Strong Acids | May cause decomposition or other hazardous reactions. |
By adhering to these detailed procedures, laboratory personnel can significantly mitigate the risks associated with the handling and disposal of this compound, ensuring a safe and compliant research environment.
References
Essential Safety and Operational Guide for Handling 2-Ethoxypyridine-4-boronic acid
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 2-Ethoxypyridine-4-boronic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or a face shield.[1][2] | To protect eyes from dust, splashes, and vapors which can cause serious irritation.[3][4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[1][5] | To prevent skin contact, which may cause irritation.[3][4] |
| Body Protection | A laboratory coat or other protective clothing.[1][2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A government-approved respirator (e.g., NIOSH-approved).[1] | Required when engineering controls are insufficient, when handling large quantities, or if dust or aerosols are generated.[3] |
Operational Plan: Safe Handling Protocol
Adherence to the following operational steps is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always work in a well-ventilated area, such as a chemical fume hood.[1][2][5]
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
2. Handling Procedures:
-
Prevent contact with skin and eyes.[6]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Chemical Waste: Dispose of the chemical waste at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][4]
-
Container Disposal: Empty containers should be disposed of as hazardous waste. Do not reuse empty containers.
-
Spill Management: In the event of a spill, avoid generating dust.[6] Use appropriate personal protective equipment, clean up the spill using dry methods (e.g., sweeping or vacuuming), and place the material in a sealed container for disposal.[6]
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
